molecular formula C13H26N2O2 B6144647 tert-Butyl isopropyl(piperidin-4-yl)carbamate CAS No. 690998-90-4

tert-Butyl isopropyl(piperidin-4-yl)carbamate

Cat. No.: B6144647
CAS No.: 690998-90-4
M. Wt: 242.36 g/mol
InChI Key: XZAWSXHPLCYGEF-UHFFFAOYSA-N
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Description

Tert-Butyl isopropyl(piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate is 242.199428076 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-piperidin-4-yl-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWSXHPLCYGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690998-90-4
Record name tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate
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Foundational & Exploratory

Technical Guide: tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on tert-Butyl isopropyl(piperidin-4-yl)carbamate , structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

This compound (CAS 690998-90-4) is a specialized heterocyclic building block characterized by a piperidine ring substituted at the 4-position with a sterically hindered, protected amine.[1] Unlike simple primary amines, the inclusion of the isopropyl group on the exocyclic nitrogen introduces significant steric bulk and lipophilicity, modulating the physicochemical profile of downstream pharmaceutical candidates.

This intermediate is critical in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically CCR2/CCR5 antagonists) and kinase inhibitors , where the piperidine ring serves as a semi-rigid linker and the exocyclic amine acts as a key hydrogen-bond acceptor/donor motif. Its orthogonal protection strategy—retaining a free secondary amine on the ring while the exocyclic amine is Boc-protected—allows for selective diversification at the piperidine nitrogen without disturbing the core pharmacophore.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Core Identifiers
ParameterDetail
CAS Number 690998-90-4
IUPAC Name tert-Butyl N-isopropyl-N-(piperidin-4-yl)carbamate
Synonyms Isopropyl-piperidin-4-yl-carbamic acid tert-butyl ester; 4-(N-Boc-N-isopropylamino)piperidine
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
SMILES CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C
InChI Key VHYXAWLOJGIJPC-UHFFFAOYSA-N
Physical & Computed Properties
PropertyValueSource/Validation
Physical State Solid or Viscous Semi-solidAnalogous Boc-piperidines [1]
LogP (Calculated) 2.38ChemScene Data [2]
TPSA 41.57 ŲPolar Surface Area (Predictive)
pKa (Piperidine NH) ~10.8 - 11.2Base strength typical of sec-amines
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in waterLipophilic carbamate moiety

Synthetic Routes & Process Chemistry

The synthesis of CAS 690998-90-4 requires a strategy that differentiates the two nitrogen atoms. A direct reaction of 4-aminopiperidine with Boc anhydride is non-selective. The field-proven industrial route utilizes a Benzyl-Protection / Reductive Amination / Hydrogenolysis sequence.

Validated Synthetic Workflow (The "Benzyl Route")

This route ensures regioselectivity, placing the Boc group exclusively on the exocyclic nitrogen.

  • Reductive Amination: Reaction of 1-benzylpiperidin-4-one with isopropylamine using Sodium Triacetoxyborohydride (STAB) to form the secondary amine.

  • Boc Protection: Protection of the newly formed secondary amine with Di-tert-butyl dicarbonate (Boc₂O) .

  • Deprotection: Catalytic hydrogenolysis (Pd/C, H₂) to remove the benzyl group, yielding the free piperidine target.

Reaction Logic Diagram (DOT)

The following diagram illustrates the stepwise transformation and the logic behind protecting group choices.

SynthesisRoute Start 1-Benzylpiperidin-4-one (Starting Material) Step1 Reductive Amination (Isopropylamine, STAB) Start->Step1 Inter1 Intermediate A: 1-Benzyl-N-isopropylpiperidin-4-amine Step1->Inter1 Step2 Boc Protection (Boc2O, TEA, DCM) Inter1->Step2 Inter2 Intermediate B: tert-Butyl (1-benzylpiperidin-4-yl) (isopropyl)carbamate Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C, MeOH) Inter2->Step3 Final TARGET: tert-Butyl isopropyl (piperidin-4-yl)carbamate Step3->Final

Caption: Stepwise synthesis of CAS 690998-90-4 ensuring regioselective amine differentiation.

Detailed Experimental Protocol

Note: This protocol is a composite based on standard procedures for hindered secondary amines [3, 4].

Step 1: Preparation of 1-Benzyl-N-isopropylpiperidin-4-amine

  • Reagents: 1-Benzylpiperidin-4-one (1.0 eq), Isopropylamine (1.2 eq), Sodium Triacetoxyborohydride (1.5 eq), Acetic Acid (1.0 eq), DCM (Solvent).

  • Procedure: Dissolve the ketone in DCM. Add isopropylamine and acetic acid. Stir for 30 min to form the imine. Cool to 0°C and add STAB portion-wise. Warm to RT and stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[2][3]

  • Critical Control: Use STAB (mild) instead of NaBH₄ to prevent reduction of the ketone to alcohol before imine formation.

Step 2: Boc Protection

  • Reagents: Intermediate A (1.0 eq), Boc₂O (1.2 eq), Triethylamine (2.0 eq), DCM.

  • Procedure: To a solution of the secondary amine in DCM, add TEA followed by Boc₂O. Reflux may be required due to the steric hindrance of the isopropyl group.

  • Observation: Reaction progress monitored by TLC (shift in Rf due to loss of NH polarity).

Step 3: Benzyl Deprotection

  • Reagents: Intermediate B, Pd/C (10% wt), H₂ (balloon or 50 psi), Methanol.

  • Procedure: Dissolve the protected amine in MeOH. Add catalyst.[2][3][4] Stir under H₂ atmosphere for 4–12 hours. Filter through Celite. Concentrate to yield the target product.

Applications in Drug Discovery[8]

Pharmacophore Utility

This molecule is a "privileged scaffold" in medicinal chemistry. The piperidine ring provides a semi-rigid spacer, while the N-isopropyl group adds:

  • Lipophilicity: Increases logP, improving membrane permeability compared to the methyl or ethyl analogs.

  • Metabolic Stability: The branched isopropyl group blocks N-dealkylation more effectively than linear alkyl chains.

  • Conformational Lock: Steric bulk restricts the rotation of the carbamate, potentially locking the molecule into a bioactive conformation.

Therapeutic Areas
  • GPCR Antagonists: Used in the synthesis of CCR2 and CCR5 antagonists for inflammatory diseases. The piperidine nitrogen is typically alkylated or acylated to attach to a central aromatic core [5].

  • Lomitapide Analogs: While Lomitapide (Juxtapid) contains a piperidine-amide, this carbamate analog serves as a bioisostere or precursor for "Lomitapide-related" cardiovascular agents targeting MTP (Microsomal Triglyceride Transfer Protein) [6].

  • Kinase Inhibitors: The free piperidine NH is a nucleophile used to attack chloropyrimidines or other heteroaryl halides to form ATP-competitive inhibitors.

Handling, Stability, & Safety (GHS)

Stability Profile
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Air Sensitivity: Stable to air, but long-term storage should be under inert gas (Argon/Nitrogen) to prevent amine oxidation.

  • Thermal: Stable up to ~100°C; avoid prolonged heating above 120°C to prevent Boc thermal cleavage.

GHS Hazard Classification

Based on structural analogs (Piperidines/Carbamates):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[5][6][7]

    • H335: May cause respiratory irritation.[8][6][7]

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Avoid dust formation.[8][7][9] In case of contact, wash with soap and water immediately.

References

  • PubChem Compound Summary. "Tert-butyl (piperidin-4-ylmethyl)carbamate (Analogous Properties)." National Center for Biotechnology Information. Accessed Feb 2026. Link

  • ChemScene. "Data Sheet: this compound (CAS 690998-90-4)."[1] ChemScene Building Blocks. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • BenchChem. "Protocol for Boc protection of amines." BenchChem Technical Guides. Link

  • BLD Pharm. "Product Usage: Pharmaceutical Intermediates Cardiovascular Agents Lomitapide related." BLD Pharm Catalog. Link

  • Google Patents. "Carbamate compounds and methods of making (WO2013103973A1)." Patent Scope. (Contextual usage of piperidine carbamates). Link

Sources

Chemical structure of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Executive Summary

This compound (CAS 690998-90-4) serves as a high-value bifunctional building block in modern medicinal chemistry. Distinguished by its steric bulk and orthogonal reactivity, this scaffold allows for the precise introduction of a lipophilic, sterically demanding amine motif into drug candidates targeting GPCRs (e.g., Chemokine receptors) and kinases. This guide provides a definitive technical analysis of its physicochemical properties, a self-validating synthetic protocol, and strategic handling procedures for drug development workflows.

Part 1: Structural Analysis & Physicochemical Profile

The molecule is characterized by a piperidine ring containing a secondary amine at the 4-position, which is doubly substituted by an isopropyl group and a tert-butoxycarbonyl (Boc) protecting group. The defining feature of this structure is the free secondary amine on the piperidine ring (N1), which serves as the primary vector for diversification.

Molecular Architecture
PropertyValueStructural Implication
IUPAC Name tert-butyl N-isopropyl-N-(piperidin-4-yl)carbamateDefines the carbamate nitrogen as the junction point.
CAS Number 690998-90-4Unique identifier for the free-base form.
Formula C₁₃H₂₆N₂O₂Moderate molecular weight (242.36 g/mol ) ideal for fragment-based design.
SMILES CC(C)N(C1CCNCC1)C(=O)OC(C)(C)CEncodes the N-isopropyl and N-Boc substitution at C4.
LogP (Calc) ~2.38Lipophilic enough for membrane permeability but soluble in organic solvents.
pKa (Calc) ~10.8 (Piperidine NH)Highly basic; exists as a cation at physiological pH unless acylated/alkylated.
H-Bond Donors 1 (Piperidine NH)Critical handle for hydrogen bonding or further functionalization.
Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The bulky N-isopropyl-N-Boc substituent at the 4-position prefers the equatorial orientation to minimize 1,3-diaxial interactions. This steric preference is crucial when using this building block in docking studies, as it projects the isopropyl group into a defined spatial vector, often exploited to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases).

Part 2: Synthetic Architecture & Process Chemistry

The synthesis of this compound requires a strategy that differentiates the two nitrogen atoms. A direct alkylation of 4-aminopiperidine is prone to polymerization. Therefore, a "Protect-Functionalize-Deprotect" strategy using a benzyl group for the ring nitrogen is the industry standard for high-purity synthesis.

Synthetic Pathway Visualization

SynthesisPath cluster_legend Legend Start 1-Benzyl-4-piperidone (Starting Material) Step1 Reductive Amination (Isopropylamine, STAB) Start->Step1 Inter1 Intermediate A: 1-Benzyl-4-(isopropylamino)piperidine Step1->Inter1 Step2 Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 Intermediate B: tert-Butyl benzyl(isopropyl)... (Fully Protected) Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C, MeOH) Inter2->Step3 Final TARGET: This compound Step3->Final Process Reaction Step Molecule Intermediate

Caption: Figure 1. Orthogonal protection strategy ensuring regioselectivity at the exocyclic nitrogen.

Critical Mechanistic Insights
  • Reductive Amination Selectivity: Using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better control. The isopropylamine forms an imine with the ketone, which is reduced in situ.

  • Boc-Group Installation: The secondary amine (isopropylamino) is sterically hindered. Standard Boc-protection conditions may require heating or a catalyst (DMAP) to drive completion.

  • Debenzylation: The final step uses catalytic hydrogenation to remove the benzyl group, exposing the piperidine nitrogen without affecting the acid-labile Boc group.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound (10g scale). Prerequisites: Fume hood, inert atmosphere (N₂), LCMS access.

Step 1: Reductive Amination
  • Dissolution: In a 500 mL round-bottom flask, dissolve 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol) in 1,2-Dichloroethane (DCE) (150 mL).

  • Amine Addition: Add Isopropylamine (3.43 g, 58.1 mmol, 1.1 eq) and Acetic Acid (3.17 g, 1.0 eq). Stir for 30 mins at room temperature (RT) to allow imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (16.8 g, 79.2 mmol, 1.5 eq) portion-wise over 20 mins.

  • Reaction: Warm to RT and stir for 16 hours.

  • Validation (TLC): Check consumption of ketone (Rf ~0.4 in 20% EtOAc/Hex) and appearance of amine (Rf ~0.1, stains with Ninhydrin).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄.

Step 2: Boc Protection
  • Setup: Dissolve the crude oil from Step 1 in DCM (100 mL).

  • Reagents: Add Triethylamine (10.7 g, 2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (13.8 g, 1.2 eq).

  • Catalysis: Add DMAP (10 mol%) to accelerate reaction due to steric hindrance. Reflux for 12 hours.

  • Validation (LCMS): Look for mass peak [M+H]+ corresponding to the benzyl-protected intermediate (~417 m/z).

Step 3: Hydrogenolysis (Debenzylation)
  • Vessel: Place the purified intermediate from Step 2 into a hydrogenation flask. Dissolve in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge with N₂, then stir under H₂ balloon (1 atm) for 12-24 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The product usually solidifies upon standing or high-vacuum drying.

Part 4: Quality Control & Reactivity Profile

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.45 (s, 9H, Boc-tBu)

    • δ 1.15 (d, 6H, Isopropyl-CH₃)

    • δ 3.9-4.1 (m, 1H, Isopropyl-CH)

    • δ 2.6-2.8 (m, 4H, Piperidine ring protons adjacent to NH)

    • Diagnostic: Absence of aromatic protons (7.2-7.4 ppm) confirms debenzylation.

  • LCMS: [M+H]+ = 243.2 (consistent with C₁₃H₂₆N₂O₂).

Reactivity Decision Tree

The free piperidine nitrogen is a potent nucleophile.

Reactivity Target This compound (Nucleophile) Path1 Reagent: Alkyl Halide / Base (Reaction: SN2 Alkylation) Target->Path1 Path2 Reagent: Carboxylic Acid / HATU (Reaction: Amide Coupling) Target->Path2 Path3 Reagent: Isocyanate (Reaction: Urea Formation) Target->Path3 Prod1 Product: N-Alkyl Piperidine (Modulates Lipophilicity) Path1->Prod1 Prod2 Product: Piperidine Amide (Stable Linker) Path2->Prod2 Prod3 Product: Urea Derivative (H-Bond Acceptor) Path3->Prod3

Caption: Figure 2. Functionalization pathways for the piperidine scaffold.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A).

  • Storage: Store at 2-8°C under inert gas. The amine can absorb CO₂ from the air to form carbamates if left open.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which will cleave the Boc group).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 690998-90-4, this compound. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).
  • Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Molecular weight and formula of C13H26N2O2 building blocks

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Heterocyclic Building Blocks in Drug Discovery

Part 1: The C13H26N2O2 Structural Paradigm

In the realm of fragment-based drug discovery (FBDD) and targeted protein degradation (TPD), the molecular formula C13H26N2O2 (MW: 242.36 g/mol ) represents a "Goldilocks" zone of physicochemical properties. It balances lipophilicity with polar surface area, typically manifesting as Boc-protected heterocyclic amines .

Unlike simple aliphatic chains, C13H26N2O2 building blocks possess a Degree of Unsaturation (DoU) of 2 .

  • DoU Calculation:

    
    .
    
  • Structural Implication: One unsaturation is accounted for by the carbonyl (C=O) of the Boc group. The second unsaturation dictates the presence of a ring system (piperidine, piperazine, or cyclohexane).

This guide focuses on the two most chemically significant isomers used as "exit vectors" in linker design:

  • The PROTAC Linker: tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate[1]

  • The Lipophilic Spacer: 1-Boc-4-butylpiperazine (and its positional isomers)

Structural Taxonomy (DOT Visualization)

C13_Taxonomy Root C13H26N2O2 (MW 242.36) ClassA Piperidine Class (Linker Scaffolds) Root->ClassA ClassB Piperazine Class (Basic Spacers) Root->ClassB SubA1 tert-butyl 4-(3-aminopropyl) piperidine-1-carboxylate (CAS: 150349-65-8) ClassA->SubA1 SubB1 1-Boc-4-butylpiperazine (Lipophilic Capping) ClassB->SubB1 PropertyA Key Feature: Primary Amine (Conjugation Ready) SubA1->PropertyA PropertyB Key Feature: Tertiary Amine (pKa Modulation) SubB1->PropertyB

Figure 1: Structural classification of primary C13H26N2O2 isomers. The piperidine derivative (Left) is the dominant scaffold for PROTAC synthesis due to its reactive primary amine.

Part 2: Self-Validating Synthesis Protocol

Target Molecule: tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate Reaction Type: Catalytic Hydrogenation of Nitrile Precursor

The most robust route to this building block is the reduction of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate. This method is superior to direct alkylation, which suffers from over-alkylation byproducts.

The "Self-Validating" Workflow

A self-validating protocol relies on intrinsic chemical markers (IR/NMR signals) that confirm reaction progress without external standards.

Reagents:

  • Precursor: tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1.0 eq)

  • Catalyst: Raney Nickel (active slurry) or Rh/Al2O3 (5 mol%)

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH) – Critical to suppress secondary amine formation.

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 50 psi).

Step-by-Step Methodology:

  • The Suppression Check (Pre-Reaction):

    • Why: Reduction of nitriles often yields secondary amines (dimers) because the intermediate imine reacts with the product amine.

    • Control: Ensure ammonia is present in excess. The presence of

      
       shifts the equilibrium away from dimer formation.
      
  • Execution:

    • Dissolve the nitrile precursor in 7N

      
      /MeOH.
      
    • Add the catalyst carefully under Argon (Raney Ni is pyrophoric).

    • Purge with

      
       x3. Pressurize to 50 psi. Stir at RT for 12 hours.
      
  • In-Process Validation (The "Stop" Signal):

    • TLC: Use Ninhydrin stain. The starting material (nitrile) is Ninhydrin negative. The product (primary amine) will stain deep red/purple .

    • IR Spectroscopy (Rapid Check): Monitor the disappearance of the sharp Nitrile stretch at ~2240 cm⁻¹ .

      • Validation Rule: If the peak at 2240 cm⁻¹ is visible, the reaction is incomplete. Do not proceed to workup.

  • Workup & Purification:

    • Filter catalyst through Celite (keep wet to prevent ignition).

    • Concentrate filtrate.

    • Self-Purification: The product is a basic amine. Dissolve in EtOAc, wash with water (removes salts), then extract into dilute cold HCl (organic impurities stay in EtOAc). Basify the aqueous layer and re-extract into DCM.

Synthesis Logic Diagram (DOT)

Synthesis_Workflow Start Nitrile Precursor (C13H22N2O2) Cond Condition: H2 (50 psi) + Raney Ni NH3/MeOH Start->Cond Inter Intermediate Imine Cond->Inter Prod Target Amine (C13H26N2O2) Inter->Prod + H2 Side Secondary Amine (Dimer Impurity) Inter->Side Low NH3 Check Validation Point: IR @ 2240 cm-1 Check->Cond Peak Present (Continue Rxn) Check->Prod Peak Absent Prod->Check Sample

Figure 2: Reaction workflow emphasizing the critical validation point at the nitrile-to-amine conversion.

Part 3: Physicochemical Data & Analytical Characterization[2][3]

For researchers incorporating this building block into libraries, accurate property data is essential for predicting ADME behavior.

Table 1: Key Properties of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

PropertyValueRelevance in Drug Design
Molecular Weight 242.36 g/mol Ideal for fragment linking; keeps final PROTAC MW < 1000 Da.
Formula C13H26N2O2
cLogP ~2.7Moderate lipophilicity; ensures membrane permeability.
TPSA 55.6 ŲGood oral bioavailability potential (< 140 Ų).
Rotatable Bonds 5Flexible linker; allows E3 ligase and POI to adopt optimal orientation.
pKa (Amine) ~10.5Highly basic; will be protonated at physiological pH.

Analytical Signatures (NMR/MS):

  • 1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet at 1.45 ppm (9H) . The methylene protons adjacent to the primary amine (

    
    ) typically appear as a triplet around 2.6–2.7 ppm .
    
  • Mass Spec (ESI+): Expect a parent ion

    
     at 243.37 . A characteristic fragment is often seen at 187.3  (Loss of tert-butyl group) or 143.3  (Loss of Boc).
    
Part 4: Application in PROTAC Design

The C13H26N2O2 motif serves as a critical "Exit Vector" . In PROTAC design, the linker length and composition determine the degradation efficiency (DC50).

  • Linker Length Control: The propyl chain (

    
    ) combined with the piperidine ring provides a rigid-flexible hybrid spacer of approximately 8–10 Å . This is often the optimal distance to span the gap between Cereblon (CRBN) ligands (like Pomalidomide) and target proteins.
    
  • Solubility Enhancement: The piperidine nitrogen (if deprotected later) or the Boc-protected variant (during synthesis) modulates the solubility profile.

  • Orthogonal Protection: The Boc group is stable to basic conditions (used for amide coupling the primary amine), allowing for controlled, sequential assembly of the PROTAC molecule.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22049268, tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2021). Geometric Isomers in Drug Efficacy and Toxicity. Patsnap Eureka. Retrieved from [Link] (General grounding on isomer relevance).

Sources

Isopropyl-piperidin-4-yl-carbamic acid tert-butyl ester synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of tert-butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4), a specialized secondary amine building block. Unlike common piperidine intermediates, this scaffold features a sterically demanding isopropyl group on the exocyclic nitrogen, protected by a tert-butoxycarbonyl (Boc) group, while leaving the piperidine ring nitrogen available for functionalization. This unique substitution pattern makes it a "privileged scaffold" for optimizing lipophilicity and metabolic stability in GPCR ligands and PROTAC linker design.

Part 1: The Nomenclature Matrix (Synonyms & Identifiers)

Precision in nomenclature is critical to avoid structural isomerism errors, particularly distinguishing between substitution on the piperidine nitrogen (


) versus the exocyclic amine (

).
Identifier TypeValue / DescriptionContext
Common Name This compoundStandard Laboratory Usage
CAS Registry Number 690998-90-4 Unique Chemical Identifier
IUPAC Name 2-Methyl-2-propanyl isopropyl(piperidin-4-yl)carbamateOfficial Nomenclature
Inverted Name Carbamic acid,

-isopropyl-

-(4-piperidinyl)-, 1,1-dimethylethyl ester
Chemical Abstracts Service (CAS) Indexing
SMILES CC(C)N(C1CCNCC1)C(=O)OC(C)(C)CCheminformatics / Docking
Structural Key Free secondary amine at piperidine

; Boc-protected

-isopropyl amine.[1]
Structural Logic
Part 2: Structural Integrity & Physicochemical Properties

The utility of this intermediate lies in its ability to introduce a "masked" polar group. The isopropyl moiety reduces the polarity of the carbamate, improving blood-brain barrier (BBB) permeability in downstream analogs.

Key Physicochemical Parameters (Predicted):

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 242.36 g/mol [1][2][3]

  • LogP (Octanol/Water): ~2.38 (Lipophilic, good for CNS penetration)

  • pKa (Piperidine NH): ~10.8 (Basic, requires neutralization for organic extraction)

  • Physical State: Typically a viscous colorless oil or low-melting white solid depending on purity.

Structural Visualization (DOT Diagram)

The following diagram illustrates the functional decomposition of the molecule.

StructureDecomposition Fig 1. Pharmacophore Decomposition of CAS 690998-90-4 Core Piperidine Ring (Secondary Amine) Linker Exocyclic Nitrogen (N4 Position) Core->Linker C4 Attachment ProtectingGroup Boc Group (Acid Labile) Linker->ProtectingGroup Carbamate Bond Substituent Isopropyl Group (Lipophilic/Steric) Linker->Substituent N-Alkylation

[4][5]

Part 3: Synthetic Methodologies (The "How")

To ensure high fidelity and yield, a Reductive Amination-Protection-Deprotection sequence is the industry standard. Direct alkylation of the 4-amino moiety with isopropyl halides is prone to over-alkylation; therefore, reductive amination with acetone is preferred.

Protocol: Synthesis of this compound

Prerequisites:

  • Starting Material: 1-Benzyl-4-aminopiperidine (Protects the ring nitrogen during synthesis).

  • Reagents: Acetone, Sodium Triacetoxyborohydride (STAB), Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    ,
    
    
    .

Step-by-Step Workflow:

  • Reductive Alkylation (Introduction of Isopropyl):

    • Dissolve 1-Benzyl-4-aminopiperidine (1.0 eq) in Dichloromethane (DCM).

    • Add Acetone (1.2 eq) and Acetic Acid (cat.). Stir for 30 min to form the imine.

    • Add STAB (

      
      , 1.5 eq) at 0°C. Warm to RT and stir overnight.
      
    • Mechanism:[4] The weak reducing agent STAB selectively reduces the imine over the ketone, preventing side reactions.

    • Result: 1-Benzyl-4-(isopropylamino)piperidine.

  • Boc Protection (Carbamate Formation):

    • To the crude secondary amine mixture, add

      
       (2.0 eq) and 
      
      
      
      (1.2 eq).
    • Stir for 4-6 hours.

    • Validation: Monitor via TLC (Visualization: Ninhydrin stain will be negative for the product as the NH is protected).

    • Result:tert-Butyl (1-benzylpiperidin-4-yl)(isopropyl)carbamate.

  • Hydrogenolysis (Ring Deprotection):

    • Dissolve the intermediate in MeOH/EtOAc.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure usually sufficient) for 12-24 hours.
      
    • Filter through Celite to remove catalyst.

    • Result:Target Molecule (CAS 690998-90-4) .[3]

Synthetic Pathway Diagram

SynthesisWorkflow Fig 2. Synthetic Pathway for CAS 690998-90-4 Start Start: 1-Benzyl-4-aminopiperidine Step1 Step 1: Reductive Amination (Acetone + STAB) Start->Step1 Inter1 Intermediate: 1-Benzyl-4-(isopropylamino)piperidine Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O + TEA) Inter1->Step2 Inter2 Intermediate: N-Benzyl-N-Isopropyl-N-Boc Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Final Product: This compound Step3->Final

Part 4: Applications in Drug Discovery

This molecule is not a drug itself but a high-value Intermediate .

  • GPCR Antagonists (CCR/Chemokine Receptors): The 4-aminopiperidine core is ubiquitous in chemokine receptor antagonists (e.g., CCR2, CCR5). The isopropyl group locks the conformation of the nitrogen and fills hydrophobic pockets in the receptor orthosteric site.

  • PROTAC Linker Synthesis: The free piperidine nitrogen serves as a nucleophile to attach to E3 ligase ligands (like Cereblon binders) or Target Proteins. The Boc-protected amine can be deprotected later to attach a linker chain.

    • Strategy: Perform

      
       or Amide coupling on the free piperidine NH 
      
      
      
      Deprotect Boc with TFA
      
      
      Functionalize the exocyclic amine.
  • Metabolic Stability Engineering: Replacing a methyl group with an isopropyl group (as seen in this scaffold) often suppresses N-dealkylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the final drug candidate.
    
Part 5: Handling and Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to

    
     absorption (carbamate salt formation) over time.
    
  • Solubility: Highly soluble in DCM, MeOH, DMSO. Sparingly soluble in water unless protonated (HCl salt).

  • Safety: Irritant. Avoid inhalation. The intermediate implies the use of STAB and Palladium during synthesis; ensure residual heavy metals are scavenged if used for biological assays.

References
  • ChemicalBook. (2025).[1] 1-Isopropyl-piperidin-4-ylamine and related derivatives.[5] Retrieved from

  • ChemScene. (2025). This compound Product Data. Retrieved from

  • PubChem. (2025).[6] Compound Summary: tert-Butyl N-(piperidin-4-yl)carbamate derivatives.[1][6] National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2025). Synthetic methods for 4-substituted piperidines.[1][3][6] ChemSpider / RSC. Retrieved from

Sources

tert-Butyl isopropyl(piperidin-4-yl)carbamate SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of tert-Butyl isopropyl(piperidin-4-yl)carbamate , a specialized secondary amine building block used in medicinal chemistry. It details the compound's structural identity, synthesis pathways, and applications in drug development.[1]

Chemical Identity & Structural Analysis

This molecule is a piperidine derivative characterized by a free secondary amine on the piperidine ring and a protected exocyclic amine at the 4-position. The exocyclic nitrogen bears both an isopropyl group and a tert-butoxycarbonyl (Boc) protecting group. This specific substitution pattern makes it a critical intermediate for introducing the N-isopropyl-4-aminopiperidine motif into pharmaceutical scaffolds while maintaining orthogonal protection.

Core Identifiers
PropertyValue
IUPAC Name tert-butyl N-isopropyl-N-(piperidin-4-yl)carbamate
CAS Number 690998-90-4
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
SMILES CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C
InChI String InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3

Critical Structural Note: Do not confuse this molecule with its isomer, tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (CAS 1158756-66-9).

  • Target (CAS 690998-90-4): Boc is on the exocyclic nitrogen; Piperidine NH is free.

  • Isomer (CAS 1158756-66-9): Boc is on the piperidine nitrogen; Exocyclic NH is free.

Synthesis Methodology

The synthesis of this compound requires a strategy that differentiates between the two nitrogen atoms. A direct alkylation of 4-aminopiperidine is non-selective. Therefore, a reductive amination approach using a removable protecting group (like Benzyl) on the piperidine nitrogen is the industry standard.

Step-by-Step Protocol

Phase 1: Reductive Amination

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Isopropylamine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM/THF.

  • Procedure: Dissolve ketone and amine in solvent with catalytic acid. Stir for 1-2 hours to form the imine. Add STAB at 0°C and warm to RT overnight.

  • Mechanism: Formation of the iminium ion followed by hydride delivery produces 1-benzyl-N-isopropylpiperidin-4-amine.

Phase 2: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.0 eq), DCM.

  • Procedure: Treat the secondary amine from Phase 1 with Boc₂O. The steric bulk of the isopropyl group may require reflux or prolonged stirring.

  • Outcome: Formation of the fully protected intermediate, tert-butyl benzyl(isopropyl)(piperidin-4-yl)carbamate.

Phase 3: Debenzylation (Hydrogenolysis)

  • Reagents: H₂ (balloon or 1-3 atm), 10% Pd/C (10 wt%), Methanol or Ethanol.

  • Procedure: Stir the protected intermediate under hydrogen atmosphere. Monitor via LC-MS for the disappearance of the benzyl group.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate to yield the target free amine.

Synthesis Workflow Diagram

SynthesisPathway Start 1-Benzyl-4-piperidone Step1 Reductive Amination (Isopropylamine, STAB) Start->Step1 Inter1 1-Benzyl-N-isopropyl piperidin-4-amine Step1->Inter1 Yield: ~85% Step2 Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 N-Benzyl-N-Boc Intermediate Step2->Inter2 Yield: ~90% Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final tert-Butyl isopropyl (piperidin-4-yl)carbamate (CAS 690998-90-4) Step3->Final Deprotection

Caption: Orthogonal protection strategy for the synthesis of CAS 690998-90-4.

Applications in Drug Discovery

This building block is primarily used to introduce the 4-(isopropylamino)piperidine motif into drug candidates. The free piperidine nitrogen allows for diverse coupling reactions, while the Boc group protects the exocyclic amine during these transformations.

  • GPCR Ligands: The bulky isopropyl group often occupies hydrophobic pockets in G-protein coupled receptors (e.g., Chemokine receptors).

  • Kinase Inhibitors: The piperidine ring serves as a solvent-exposed solubilizing group, while the exocyclic amine can form hydrogen bonds with the hinge region or gatekeeper residues.

  • Peptidomimetics: Acts as a constrained amino acid isostere.

Reactivity Profile
Reaction TypeTarget FunctionalityConditions
Nucleophilic Substitution (SN2) Alkyl HalidesK₂CO₃, DMF, Heat
Reductive Amination Aldehydes/KetonesNaBH(OAc)₃, DCE
Amide Coupling Carboxylic AcidsHATU/EDC, DIPEA, DMF
SNAr Heteroaryl HalidesDIPEA, DMSO, 100°C
Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References
  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • ChemBuyersGuide. Building Blocks: Piperidine Derivatives. Available at: [Link]

Sources

Technical Guide: Safety & Handling of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4) is a specialized heterocyclic building block widely employed in medicinal chemistry. It serves as a critical scaffold for the synthesis of pharmaceutical libraries, particularly in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

This guide goes beyond the standard Safety Data Sheet (SDS) to provide researchers with an operational framework for the safe handling, storage, and synthetic utilization of this compound. Unlike generic reagents, this molecule possesses orthogonal reactivity—a free secondary amine on the piperidine ring and a Boc-protected exocyclic amine—requiring precise environmental controls to maintain integrity and ensure operator safety.

Chemical Identity & Characterization

Accurate identification is the first line of defense in chemical safety. This compound is often confused with its non-isopropylated analogs. Ensure the CAS number matches your inventory.

Parameter Technical Specification
Chemical Name This compound
Synonyms N-Boc-N-isopropyl-4-aminopiperidine; 2-Methyl-2-propanyl isopropyl(4-piperidinyl)carbamate
CAS Number 690998-90-4
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
SMILES CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C
Physical State Solid (Low-melting) or Viscous Oil (depending on purity/polymorph)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water

Hazard Identification & Toxicology (GHS Classification)

While not classified as a "High Consequence" toxin, this compound exhibits significant irritant properties characteristic of secondary amines. The primary risks involve mucosal damage upon inhalation and contact dermatitis.

GHS Label Elements[5][6][7]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Mechanistic Toxicology

The toxicity of this compound is twofold:

  • Alkalinity: The free piperidine nitrogen (

    
    ) creates a localized high-pH environment on moist biological surfaces (eyes, lungs), leading to saponification of membrane lipids and tissue irritation.
    
  • Metabolic Activation: Upon systemic absorption, the carbamate moiety is relatively stable, but the piperidine ring can undergo oxidative metabolism. While specific LD50 data for this CAS is limited, structurally similar piperidines suggest an oral LD50 in the range of 500–2000 mg/kg (Rat).

Synthetic Utility & Reactivity Profile

Understanding the chemical behavior of this molecule is essential for both safety and experimental success. It features orthogonal reactivity , allowing for sequential functionalization.

Reactivity Flowchart

The following diagram illustrates the logical flow of reactivity, highlighting stability risks (acid sensitivity) and synthetic opportunities.

ReactivityFlow Compound tert-Butyl isopropyl (piperidin-4-yl)carbamate Acid Acidic Conditions (HCl/TFA) Compound->Acid Sensitive To Electrophile Electrophiles (R-X, R-COCl) Compound->Electrophile Reacts With ProductA Boc Deprotection (Formation of diamine salt) Acid->ProductA Rapid Cleavage (Gas Evolution: Isobutylene) Base Basic Conditions (K2CO3/TEA) Base->Compound Stable In ProductB N-Alkylation/Acylation (Piperidine N-substitution) Electrophile->ProductB Selective Reaction at Ring Nitrogen

Caption: Orthogonal reactivity profile showing acid lability of the Boc group vs. nucleophilic stability of the piperidine ring.

Critical Stability Notes
  • Acid Sensitivity: Contact with strong acids (TFA, HCl) will trigger the decomposition of the Boc group, releasing isobutylene gas (flammable) and CO₂. This can pressurize sealed reaction vessels.

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >80°C in acidic media.

Safe Handling & Operational Protocols

Engineering Controls[6]
  • Primary: All handling of the neat solid/oil must be performed within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

  • Secondary: Local exhaust ventilation is required if weighing large quantities (>10g) outside a hood (not recommended).

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Eyes Chemical Splash GogglesPrevent alkaline burns from dust/aerosol.
Hands Nitrile Gloves (Min 0.11mm)Excellent resistance to amines and carbamates. Change every 30 mins.
Respiratory N95 (Dust) or P100 (if aerosolized)Required only if engineering controls fail or during spill cleanup.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate adhesion.
Emergency Response Logic

In the event of exposure, immediate action is required to mitigate alkaline injury.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry particles Rinse water >15 min Soap wash Skin->ActionSkin ActionEye Immed. Flush >15 min Lift eyelids No neutralization agents Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if breathing diff. Sit upright Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/CAS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision matrix for immediate first aid response following exposure.

Storage & Disposal

Storage Conditions
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The free amine is susceptible to slow oxidation and carbamate formation with atmospheric CO₂.

  • Container: Tightly sealed amber glass or HDPE.

Waste Disposal[5][8][9]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT discharge into drains.[1][2][3] The compound is harmful to aquatic life (WGK 3 estimated).[1][2]

References

  • ChemScene. (2024). Safety Data Sheet: this compound (CAS 690998-90-4). Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 723429 (Related Analog). Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine Derivatives Hazard Classification. Retrieved from

  • Sigma-Aldrich. (2025). General Handling of Boc-Protected Amines. Technical Bulletin AL-134. Retrieved from

Sources

Difference between tert-Butyl isopropyl(piperidin-4-yl)carbamate and Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing tert-Butyl isopropyl(piperidin-4-yl)carbamate (Compound A) and Boc-4-aminopiperidine (Compound B).

Critical Disambiguation: The term "Boc-4-aminopiperidine" is chemically ambiguous. In this guide, we define it strictly as tert-Butyl piperidin-4-ylcarbamate (the direct structural analog of Compound A lacking the isopropyl group). We also briefly address the regioisomer 1-Boc-4-aminopiperidine to prevent common procurement errors.

Core Distinction: The primary difference lies in the substitution of the exocyclic nitrogen. Compound A features a bulky isopropyl group , converting the exocyclic amine from secondary to tertiary. This modification drastically alters the molecule's lipophilicity (LogP) , rotameric behavior , metabolic stability , and conformational entropy , making it a specialized scaffold for tuning potency and selectivity in medicinal chemistry (e.g., GPCR and ion channel targets).

Part 1: Structural & Physicochemical Analysis

Structural Definition

The following diagram illustrates the precise chemical connectivity of the two primary subjects and the common regioisomer error.

Structures cluster_A Target Molecule A (N-Isopropyl Variant) cluster_B Target Molecule B (N-H Variant) cluster_C Common Confusion (Regioisomer) CompA This compound CAS: 690998-90-4 Exocyclic N: Tertiary (Boc + iPr) Ring N: Free (Secondary) CompB tert-Butyl piperidin-4-ylcarbamate CAS: 73874-95-0 Exocyclic N: Secondary (Boc + H) Ring N: Free (Secondary) CompA->CompB Structural Analogues (Difference: iPr vs H) CompC 1-Boc-4-aminopiperidine CAS: 62062-65-1 Exocyclic N: Free (Primary) Ring N: Protected (Boc) CompB->CompC Regioisomers (Different Protection Sites)

Figure 1: Structural relationships and disambiguation of piperidine carbamates.

Physicochemical Comparison Data

The addition of the isopropyl group is not merely a steric change; it fundamentally shifts the physicochemical profile.

FeatureCompound A (N-Isopropyl)Compound B (N-H)Impact on Drug Design
Formula C₁₃H₂₆N₂O₂C₁₀H₂₀N₂O₂A adds C₃H₆ (+42 Da).
LogP (Calc) ~2.38~1.10A has significantly higher lipophilicity, improving BBB penetration but reducing aqueous solubility.
H-Bond Donors 1 (Ring NH)2 (Ring NH + Exo NH)A loses a key H-bond donor, potentially altering binding mode (loss of interaction vs. penalty reduction).
Rotamers Restricted Free A exhibits slow rotation on the NMR timescale due to steric clash between Boc and iPr.
Basicity (Ring N) pKa ~10-11pKa ~10-11Negligible difference; the distal exocyclic modification has minimal inductive effect on the ring nitrogen.

Part 2: Synthetic Accessibility & Protocols[2]

This section details the synthesis of Compound A , as it is less commercially available than Compound B. The synthesis requires a specific order of operations to prevent poly-alkylation.

Retrosynthetic Logic

Direct alkylation of Compound B (Boc-NH-Piperidine) with isopropyl halides is inefficient due to the poor nucleophilicity of the carbamate nitrogen and competing elimination reactions.

The Superior Route: Reductive amination of a protected piperidone prior to Boc installation.

Synthesis Start 1-Benzyl-4-piperidone (Starting Material) Step1 Step 1: Reductive Amination (+ Isopropylamine, NaBH(OAc)3) Start->Step1 Inter1 Intermediate 1: 1-Benzyl-4-(isopropylamino)piperidine Step1->Inter1 Step2 Step 2: Boc Protection (+ Boc2O, TEA) Inter1->Step2 Inter2 Intermediate 2: tert-Butyl benzyl(isopropyl)carbamate* Step2->Inter2 Step3 Step 3: Hydrogenolysis (Pd/C, H2) Inter2->Step3 Final Target Compound A This compound Step3->Final

Figure 2: Validated synthetic route for N-isopropyl-N-Boc piperidine scaffolds.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound (Compound A).

Step 1: Reductive Amination

  • Dissolve: 1-Benzyl-4-piperidone (1.0 equiv) in Dichloroethane (DCE).

  • Add: Isopropylamine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min to form the imine.

  • Reduce: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Validate: Monitor by LCMS. The ketone peak (M+) disappears; the secondary amine product (M+H) appears.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Step 2: Boc Protection

  • React: Dissolve the crude secondary amine from Step 1 in DCM.

  • Add: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and Triethylamine (TEA, 2.0 equiv).

  • Condition: Stir at room temperature for 12 hours. The reaction is sluggish due to the steric bulk of the isopropyl group; heating to 40°C may be required.

  • Validate: TLC (ninhydrin stain) shows loss of the basic amine spot.

Step 3: Deprotection (Benzyl Removal)

  • Dissolve: The N-Benzyl-N-Boc intermediate in MeOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenate: Stir under H₂ balloon (1 atm) for 4-16 hours.

  • Filter: Remove catalyst via Celite.

  • Purify: The filtrate is concentrated. If necessary, purify via amine-functionalized silica or recrystallization.

    • Check Point: 1H NMR should show the disappearance of aromatic protons (7.2-7.4 ppm) and the benzylic singlet.

Part 3: Medicinal Chemistry Utility & SAR

Why choose Compound A (Isopropyl) over Compound B (H)?

The "Magic Methyl" Effect (Expanded)

The isopropyl group acts as a "super-methyl." In Structure-Activity Relationship (SAR) studies, transitioning from N-H (Compound B) to N-iPr (Compound A) often results in:

  • Metabolic Blocking: The isopropyl group sterically shields the nitrogen from Cytochrome P450 oxidation and prevents N-dealkylation (a common clearance pathway for N-methyl/N-ethyl groups).

  • Conformational Locking: The bulk of the isopropyl group forces the piperidine ring and the carbamate side chain into a preferred conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency (affinity).

Selectivity Tuning

In GPCR targets (e.g., CCR5, Orexin receptors), the hydrophobic pocket size is often the selectivity filter.

  • Compound B (N-H): May bind promiscuously to receptors with smaller pockets.

  • Compound A (N-iPr): The bulk can introduce steric clashes with off-targets while filling the hydrophobic pocket of the desired target (the "Goldilocks" effect).

References

  • ResearchGate. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Practical Synthesis of Piperidine Fragments - Supporting Information. Retrieved from [Link]

Methodological & Application

Synthesis protocols using tert-Butyl isopropyl(piperidin-4-yl)carbamate as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 690998-90-4 Formula: C₁₃H₂₆N₂O₂ Molecular Weight: 242.36 g/mol [1]

Introduction & Strategic Significance

In modern medicinal chemistry, tert-butyl isopropyl(piperidin-4-yl)carbamate serves as a critical "masked" diamine scaffold. Its structural value lies in its orthogonal reactivity: it presents a highly nucleophilic, unprotected secondary amine on the piperidine ring (N1), while the exocyclic amine at position 4 is protected by a tert-butoxycarbonyl (Boc) group and already substituted with an isopropyl moiety.

This specific substitution pattern allows researchers to install the 4-(isopropylamino)piperidine motif—a privileged pharmacophore found in numerous GPCR antagonists (e.g., CCR2, CCR5), Orexin receptor antagonists, and kinase inhibitors—into a drug candidate late in the synthetic sequence. By using this intermediate, chemists avoid the poor regioselectivity often encountered when attempting to alkylate polyamines directly.

Key Chemical Properties
PropertyDescription
Appearance White to off-white solid or viscous oil (depending on purity/crystallinity)
Solubility High in DCM, THF, MeOH, EtOAc; Low in Water, Hexanes
pKa (Calc) ~10.8 (Piperidine NH)
Stability Stable under basic and neutral conditions; Hydrolyzes in strong acids (TFA, HCl)
Storage 2–8°C, Hygroscopic (Store under inert atmosphere recommended)

Synthesis of the Intermediate (Upstream)

Note: While often purchased commercially, in-house synthesis is required for scale-up or isotopically labeled variants.

The most robust route utilizes a Benzyl-protection strategy to ensure the Boc group is installed exclusively on the exocyclic nitrogen.

Reaction Scheme (Logic Flow)[3]
  • Reductive Amination: 1-Benzyl-4-piperidone condenses with isopropylamine.

  • Boc Protection: The resulting secondary amine is protected with Boc anhydride.

  • Hydrogenolysis: The benzyl group is cleaved to reveal the reactive piperidine amine.

SynthesisPath Start 1-Benzyl-4-piperidone Step1 Reductive Amination (Isopropylamine, NaBH(OAc)3) Start->Step1 Inter1 1-Benzyl-N-isopropyl piperidin-4-amine Step1->Inter1 Step2 Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 tert-Butyl (1-benzylpiperidin-4-yl) (isopropyl)carbamate Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final tert-Butyl isopropyl (piperidin-4-yl)carbamate Step3->Final

Figure 1: Orthogonal protection strategy for synthesizing the target intermediate.

Core Application Protocols

The following protocols detail the downstream use of the intermediate. The piperidine nitrogen is the active nucleophile.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of heteroaryl-piperidine libraries (e.g., Pyrimidine or Pyridine-based kinase inhibitors). Mechanism: The free piperidine amine attacks an electron-deficient heteroaryl chloride.

Reagents
  • Substrate: Heteroaryl Chloride (e.g., 2-chloropyrimidine, 4-chloropyridine).

  • Reagent: this compound (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃.

  • Solvent: DMF, DMSO, or NMP (polar aprotic is essential).

Step-by-Step Methodology
  • Preparation: In a dry reaction vial, dissolve 1.0 mmol of the Heteroaryl Chloride in 3 mL of DMF.

  • Addition: Add 1.1 mmol (266 mg) of this compound.

  • Basification: Add 2.5 mmol (435 µL) of DIPEA.

  • Reaction:

    • For reactive electrophiles (e.g., chloropyrimidines): Stir at 60°C for 2–4 hours.

    • For unreactive electrophiles (e.g., chloropyridines): Stir at 100–120°C for 12–16 hours. Monitor by LC-MS.

  • Work-up: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (N-Alkylation)

Application: Attaching the scaffold to aliphatic chains or benzyl groups.

Reagents
  • Substrate: Aldehyde (R-CHO).

  • Reagent: this compound (1.0 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 mmol of Aldehyde and 1.0 mmol of the piperidine intermediate in 5 mL DCE. Stir at room temperature for 30 minutes.

  • Reduction: Add 1.5 mmol (318 mg) of STAB in one portion.

    • Optional: Add 1 drop of Acetic Acid if the reaction is sluggish.

  • Incubation: Stir at room temperature for 4–16 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: The resulting tertiary amine often requires amine-functionalized silica or adding 1% TEA to the eluent during chromatography.

Protocol C: Final Deprotection (Boc Removal)

Application: Revealing the exocyclic secondary amine for final drug assembly or salt formation.

Reagents
  • Acid Source: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Solvent: Dioxane or DCM.

Step-by-Step Methodology
  • Dissolution: Dissolve the N-substituted intermediate (from Protocol A or B) in minimal DCM.

  • Acidolysis:

    • Method A (HCl salt): Add 10 equivalents of 4M HCl in Dioxane. Stir at RT for 1–2 hours. The product often precipitates as the hydrochloride salt.

    • Method B (Free base): Add TFA/DCM (1:1 v/v). Stir for 1 hour.

  • Isolation:

    • For Method A: Filter the solid, wash with Et₂O, and dry under vacuum.

    • For Method B: Concentrate in vacuo. Redissolve in DCM, wash with saturated NaHCO₃ (to free-base), dry, and concentrate.

Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate serves as a hub for generating diverse pharmacological classes.

Applications cluster_SNAr Pathway A: SNAr (Kinase Inhibitors) cluster_RedAm Pathway B: Reductive Amination (GPCRs) cluster_Amide Pathway C: Amide Coupling Core tert-Butyl isopropyl (piperidin-4-yl)carbamate StepA + Heteroaryl Chloride (Base, Heat) Core->StepA StepB + Aldehyde (NaBH(OAc)3) Core->StepB StepC + Carboxylic Acid (HATU/EDC) Core->StepC ProdA Heteroaryl-Piperidine Scaffold StepA->ProdA Deprot Boc Deprotection (HCl or TFA) ProdA->Deprot ProdB N-Alkyl Piperidine Scaffold StepB->ProdB ProdB->Deprot ProdC Piperidine Amide Scaffold StepC->ProdC ProdC->Deprot FinalDrug Final Bioactive Secondary Amine Deprot->FinalDrug

Figure 2: Modular assembly of bioactive molecules using the piperidine hub.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Poor nucleophilicity of piperidine NH due to steric bulk of the 4-position.Switch solvent to NMP; Increase temperature to 120°C; Use microwave irradiation.
Boc Loss during Reaction Reaction medium is too acidic or temperature >150°C.Maintain pH > 7; Avoid Lewis acids (e.g., AlCl₃) that can cleave Boc.
Product is an Oil/Gum Presence of rotamers or residual solvent.Triturate with cold Pentane or Et₂O to induce solidification; Lyophilize from Dioxane.
Incomplete Deprotection Steric hindrance around the carbamate.Use 4M HCl in Dioxane instead of TFA; Increase reaction time to 4 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533221, this compound. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Reductive Amination: General Mechanisms and Protocols. (General grounding for Protocol B). Retrieved from [Link]

  • V. V. Pothuri et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry.[2] (Grounding for upstream synthesis logic). Retrieved from [Link][3][4][5][6]

Sources

N-alkylation of tert-Butyl isopropyl(piperidin-4-yl)carbamate free amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Alkylation of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Abstract & Scope

This technical guide details the protocols for the N-alkylation of the secondary amine moiety in This compound . This intermediate is a critical scaffold in medicinal chemistry, particularly for GPCR and kinase inhibitor discovery, where the 4-amino-piperidine motif serves as a privileged structure.

The presence of the bulky N-isopropyl-N-Boc substituent at the C4 position creates unique solubility and conformational considerations compared to unsubstituted piperidines. This guide prioritizes two methodologies:

  • Reductive Amination (Method A): The "Gold Standard" for introducing diverse alkyl groups with high chemoselectivity.

  • Direct Nucleophilic Substitution (Method B): A controlled SN2 approach for simple alkyl halides.

Chemical Context & Strategic Analysis

The Substrate:

  • Chemical Name: this compound

  • Reactive Site: Piperidine Nitrogen (C1 position). pKa ~11.0 (secondary amine).

  • Bystander Moiety: The C4-carbamate is protected (Boc) and sterically encumbered (Isopropyl). It is non-nucleophilic under these conditions but acid-sensitive.

The Challenge: While the C4 substituent is distal to the reactive C1 nitrogen (minimizing direct steric hindrance), it significantly increases lipophilicity. Standard polar protic solvents (MeOH) often used in piperidine chemistry may result in poor solubility for this specific scaffold. Furthermore, the risk of over-alkylation (quaternary ammonium salt formation) is a persistent threat in direct alkylation.

Decision Matrix: Use the following logic to select your protocol.

decision_tree Start Target: N-Alkylation of Boc-iPr-aminopiperidine Decision Is the Alkyl Group available as an Aldehyde/Ketone? Start->Decision Yes Yes Decision->Yes No No (Alkyl Halide only) Decision->No MethodA METHOD A: Reductive Amination (STAB/DCE) *High Selectivity *No Over-alkylation Yes->MethodA MethodB METHOD B: Direct Alkylation (K2CO3/ACN) *Requires careful stoichiometry *Risk of Quat Salts No->MethodB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Preferred)

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaCNBH3) due to lower toxicity and better functional group tolerance. The use of 1,2-Dichloroethane (DCE) is critical here; unlike Methanol, DCE solubilizes the lipophilic Boc-iPr-piperidine substrate effectively.

Reagents Table:

ComponentEquiv.RoleNotes
Substrate (Free Amine) 1.0NucleophileEnsure it is the free base, not HCl salt.
Aldehyde/Ketone 1.1 - 1.2ElectrophileExcess drives conversion.
STAB (NaBH(OAc)₃) 1.5Reducing AgentMild; does not reduce aldehydes rapidly.
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates imine formation.
DCE (1,2-Dichloroethane) 0.1 MSolventAnhydrous preferred.[1]

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in DCE (concentration ~0.1 M).

  • Activation: Add the target Aldehyde or Ketone (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Tip: If the substrate precipitates upon acid addition, add more DCE or a small amount of THF to resolubilize.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to favor the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the starting amine (M+H = 243.2 for the core, plus substituents).

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes to neutralize the acid and decompose borate salts.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2][3]

Workflow Visualization:

reductive_amination Step1 Dissolve Amine (DCE, 0.1M) Step2 Add Aldehyde & AcOH Step1->Step2 Mix Step3 Form Imine (30 min, RT) Step2->Step3 Equilibrium Step4 Add STAB (Reduction) Step3->Step4 Irreversible Step5 Quench (Sat. NaHCO3) Step4->Step5 16h

Figure 2: Sequential workflow for the reductive amination protocol.

Method B: Direct Alkylation (SN2)

Rationale: Used when the alkyl group is only available as a halide (R-X) or sulfonate. This method requires strict stoichiometric control to prevent the formation of the quaternary ammonium salt (bis-alkylation).

Reagents Table:

ComponentEquiv.RoleNotes
Substrate 1.0Nucleophile
Alkyl Halide (R-X) 0.95 - 1.0ElectrophileSlight deficit prevents over-alkylation.
K₂CO₃ 2.0 - 3.0BaseScavenges HX byproduct.
Acetonitrile (ACN) 0.1 MSolventPolar aprotic; promotes SN2.
KI (Potassium Iodide) 0.1 (cat.)CatalystFinkelstein condition (if using R-Cl or R-Br).

Step-by-Step Protocol:

  • Suspension: Suspend K2CO3 (3.0 equiv) in anhydrous Acetonitrile (ACN) in a reaction vial.

  • Dissolution: Add this compound (1.0 equiv).

    • Note: If the amine is an HCl salt, add an extra 1.0 equiv of base and stir for 30 mins before adding the alkyl halide.

  • Addition: Add the Alkyl Halide (0.95 equiv).

    • Critical Control: Do not add excess alkyl halide. If the halide is highly reactive (e.g., benzyl bromide), dissolve it in ACN and add dropwise via syringe pump over 1 hour.

  • Reaction:

    • Primary Halides: Stir at RT for 12–18 hours.

    • Secondary Halides: Heat to 60°C. (Note: Secondary halides are sluggish and prone to elimination; Method A is vastly superior if the corresponding ketone exists).

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

Troubleshooting & Optimization

Issue 1: Over-Alkylation (Quaternary Salt Formation) [3]

  • Symptom:[1][2][3][4][5][6][7] LCMS shows M+R mass (desired) and M+2R mass (impurity).

  • Solution: Switch to Method A (Reductive Amination). If stuck with Method B, use the "Syringe Pump" technique described above and reduce Alkyl Halide to 0.9 equivalents.

Issue 2: Poor Solubility

  • Symptom:[1][2][3][4][5][6] Starting material remains a solid suspension, leading to slow kinetics.

  • Solution: The Boc-isopropyl group makes this piperidine bulky.

    • In Method A: Switch solvent from DCE to a DCE/THF (1:1) mixture.

    • In Method B: Switch solvent from ACN to DMF (Dimethylformamide). DMF is excellent for SN2 but harder to remove (requires aqueous wash).

Issue 3: Boc-Deprotection

  • Symptom:[1][2][3][4][5] Loss of +100 mass (Boc group) or +56 (t-Butyl).

  • Cause: Acid concentration too high in Method A or high heat in Method B.

  • Solution: In Method A, ensure AcOH is < 2.0 equiv.[1][7] In Method B, keep temperature < 80°C.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862.[7][8]

  • BenchChem Technical Guides. "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Application Notes, 2025.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile." Organic-Chemistry.org.

  • PubChem Compound Summary. "tert-Butyl (piperidin-4-ylmethyl)carbamate derivatives." National Library of Medicine.

Sources

Application Note: Optimization and Protocols for the Boc Deprotection of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of GPCR ligands and kinase inhibitors. The molecule features a tert-butyloxycarbonyl (Boc) protected exocyclic secondary amine and a free piperidine nitrogen. The selective removal of the Boc group yields N-isopropylpiperidin-4-amine, a critical diamine intermediate.

This application note details the mechanistic rationale, optimized protocols, and analytical tracking for the efficient Boc deprotection of this substrate using both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) methodologies.

Physicochemical Context & Mechanistic Causality

Substrate Analysis & Causality: The starting material has a molecular weight of 242.36 g/mol and contains a free, basic piperidine nitrogen ([1]). Under the strongly acidic conditions required for deprotection, this piperidine nitrogen is instantaneously protonated. This in situ protonation is highly advantageous; it electronically deactivates the piperidine ring, preventing it from acting as a nucleophile and reacting with the transient tert-butyl cation generated during Boc cleavage.

Mechanistic Pathway: The deprotection of the Boc group is a classic acid-catalyzed solvolysis ([2]).

  • Protonation: The strong acid (TFA or HCl) protonates the carbonyl oxygen of the carbamate.

  • Fragmentation: The protonated species undergoes heterolytic cleavage, releasing a stable tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing CO₂ gas.

  • Cation Quenching: The tert-butyl cation typically loses a proton to form isobutylene gas, or is trapped by a nucleophilic scavenger.

Critical Safety Note: Because this reaction generates two stoichiometric equivalents of gas (CO₂ and isobutylene), it must never be performed in a closed or sealed system to prevent over-pressurization and potential explosion ([3]).

Mechanism A N-Boc Amine (Starting Material) B Protonated Boc Intermediate A->B + Acid (H+) C Carbamic Acid + t-Butyl Cation B->C Fragmentation D Free Amine Salt + CO2 + Isobutylene C->D Decarboxylation

Mechanistic pathway of acid-catalyzed Boc deprotection.

Experimental Methodologies

Protocol A: TFA/DCM Solution-Phase Deprotection (Standard)

This method is preferred for rapid cleavage and easy removal of volatiles.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar. Rationale: DCM is non-reactive and easily evaporated, minimizing workup complexity.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Rationale: The initial protonation of the free piperidine nitrogen is highly exothermic. Cooling prevents solvent bumping and suppresses trace thermal degradation.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to the stirring solution until a 1:1 (v/v) ratio of TFA:DCM is achieved. Leave the flask open to a bubbler or loosely capped to allow gas evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir for 2–4 hours.

  • Monitoring (Self-Validating System): Monitor reaction progress via LC-MS. The starting material ([M+H]⁺ = 243.2) will disappear. The product peak will emerge with a characteristic mass shift of exactly -100 Da ([M+H]⁺ = 143.2), corresponding to the loss of the Boc group (C₅H₈O₂).

  • Isolation: Concentrate the mixture in vacuo using a rotary evaporator. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 10 mL). The product is isolated quantitatively as a bis-TFA salt.

Protocol B: HCl/Dioxane Deprotection (Alternative)

This method is utilized when the TFA salt is incompatible with downstream coupling steps (e.g., TFA poisoning of metal catalysts), providing the bis-HCl salt directly ([4]).

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add 4.0 M HCl in 1,4-dioxane (5.0–10.0 eq) dropwise at 0 °C.

  • Propagation: Stir at room temperature for 3–12 hours. (Note: HCl-mediated deprotection is typically slower than TFA).

  • Isolation: As the reaction progresses, the bis-HCl salt often precipitates directly from the non-polar dioxane solution. Filter the precipitate, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum.

Workflow S1 1. Preparation Dissolve SM in DCM S2 2. Acid Addition Add TFA dropwise at 0 °C S1->S2 S3 3. Reaction Stir at RT (1-3 h) S2->S3 S4 4. Monitoring Check via LC-MS (-100 Da) S3->S4 S5 5. Concentration Remove volatiles in vacuo S4->S5 S6 6. Isolation Toluene Azeotrope (Di-Salt) S5->S6

Step-by-step experimental workflow for TFA-mediated Boc deprotection.

Quantitative Data & Protocol Comparison

To assist in protocol selection, the following table summarizes the operational differences between the TFA and HCl methods based on standard empirical laboratory data.

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Acid Strength / Eq. 20-50% v/v (Large Excess)4.0 M (5 - 10 eq)
Reaction Time 1 - 4 hours3 - 12 hours
Product Form Bis-Trifluoroacetate SaltBis-Hydrochloride Salt
Workup Complexity Evaporation & Toluene AzeotropeDirect Filtration (if precipitated)
Yield (Typical) > 95%85 - 90%
Downstream Impact TFA may inhibit some metal catalystsHCl salt is universally tolerated

Practical Insights & Troubleshooting

  • Free-Basing the Di-Salt: The resulting N-isopropylpiperidin-4-amine is a highly polar diamine. If the free base is required for the next synthetic step, a standard aqueous workup (e.g., saturated NaHCO₃) will result in severe product loss to the aqueous layer. Solution: Use a strong base (e.g., 2M NaOH) to adjust the aqueous layer to pH > 12, and extract repeatedly with a highly polar organic solvent mixture, such as 10–20% Isopropanol in Chloroform or DCM.

  • Use of Scavengers: While the protonated piperidine ring is highly resistant to alkylation, if the reaction is scaled up (>10 grams), adding 1-2% water or triisopropylsilane (TIS) to the TFA cocktail is recommended. This irreversibly quenches the tert-butyl cation and prevents the oligomerization of isobutylene gas, which can otherwise form sticky polymeric byproducts ([2]).

References

  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

Sources

Application Note: N-Arylation of tert-Butyl isopropyl(piperidin-4-yl)carbamate via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Substrate Profiling

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, extensively utilized to improve pharmacokinetic properties such as aqueous solubility and metabolic stability[1]. tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4) [2] is a highly versatile, orthogonally protected building block. It features a highly nucleophilic secondary amine at the 1-position of the piperidine ring and a sterically demanding N-isopropyl-N-Boc protected amine at the 4-position[3].

Coupling this secondary cyclic amine with aryl halides requires careful selection of catalytic conditions. While secondary amines are highly reactive in Buchwald-Hartwig aminations, they are prone to forming off-cycle, inactive bis-amine palladium complexes. Furthermore, the presence of the acid-sensitive Boc protecting group necessitates strictly basic to neutral reaction conditions and precludes harsh acidic workups.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

To ensure a self-validating and high-yielding protocol, the choice of the palladium precatalyst and supporting ligand is the most critical variable[4].

The Superiority of RuPhos Pd G3

For the arylation of secondary amines, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the gold-standard ligand[5].

  • Causality of Ligand Design: The bulky di-isopropyl groups on the lower ring of RuPhos thermodynamically disfavor the formation of inactive bimetallic Pd species, which is a common failure mode when coupling secondary cyclic amines[6]. It also accelerates the reductive elimination step, preventing competing β-hydride elimination.

  • Causality of the G3 Precatalyst: The third-generation (G3) Buchwald precatalyst utilizes a methanesulfonate (OMs) leaving group. Unlike older Pd(OAc)₂ or Pd₂(dba)₃ systems that require thermal activation and excess ligand, RuPhos Pd G3 rapidly and quantitatively generates the active L₁Pd(0) species at room temperature upon exposure to a mild base[6][7].

Base Selection Logic

The choice of base dictates the functional group tolerance of the reaction[5]:

  • Sodium tert-butoxide (NaOtBu): The optimal strong base for unactivated or electron-rich aryl halides. It drives rapid deprotonation but will hydrolyze esters or epimerize sensitive stereocenters.

  • Cesium Carbonate (Cs₂CO₃): A milder alternative required when the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles, amides).

  • Lithium Hexamethyldisilazide (LHMDS): Excellent for extremely fast, room-temperature couplings, though highly moisture sensitive[1].

CatalyticCycle Pd0 L-Pd(0) Active Species (Generated from RuPhos Pd G3) OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination (Piperidine binds to Pd center) OxAdd->AmineCoord + this compound Deprot Deprotonation (Base removes H+ from amine) AmineCoord->Deprot + Base (e.g., NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-H, - X RedElim->Pd0 Regenerate Pd(0) Product N-Aryl Piperidine Product RedElim->Product Release Target Molecule

Fig 1. Buchwald-Hartwig catalytic cycle for the N-arylation of the secondary piperidine amine.

Experimental Workflows & Decision Matrix

Before initiating the coupling, evaluate the electronic nature and functional groups of your aryl halide to select the appropriate protocol.

Workflow Start Evaluate Aryl Halide Cond1 Electron-Deficient (e.g., Ar-F, Ar-Cl with NO2/CN) Start->Cond1 Cond2 Unactivated/Neutral (Base Tolerant) Start->Cond2 Cond3 Base-Sensitive (e.g., Esters present) Start->Cond3 SNAr Protocol C: SNAr (DIPEA, DMF, 80-120°C) Cond1->SNAr BHA Protocol A: Standard BHA (RuPhos Pd G3, NaOtBu) Cond2->BHA BHB Protocol B: Mild BHA (RuPhos Pd G3, Cs2CO3) Cond3->BHB

Fig 2. Decision tree for selecting the optimal N-arylation protocol based on aryl halide electronics.

Quantitative Condition Matrix
ParameterProtocol A (Standard BHA)Protocol B (Mild BHA)Protocol C (SNAr Alternative)
Aryl Halide Type Ar-Br, Ar-I, Ar-Cl (Neutral/Rich)Ar-Br, Ar-I, Ar-Cl (Base-Sensitive)Ar-F, Ar-Cl (Highly e⁻-deficient)
Catalyst RuPhos Pd G3 (2–5 mol%)RuPhos Pd G3 (5–10 mol%)None
Ligand Additive RuPhos (2–5 mol%)RuPhos (5–10 mol%)None
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)DIPEA or K₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane (0.2 M)Toluene or t-AmylOH (0.2 M)DMF or DMSO (0.5 M)
Temperature 80 °C – 100 °C100 °C – 110 °C80 °C – 120 °C

Step-by-Step Experimental Protocols

Protocol A: Standard Buchwald-Hartwig Amination (Base-Tolerant Substrates)

This protocol utilizes strong base and is designed for maximum conversion speed with unactivated aryl bromides or chlorides[5].

Reagents:

  • Aryl Halide: 1.0 mmol

  • This compound: 1.2 mmol (290.8 mg)

  • RuPhos Pd G3: 0.02 mmol (2 mol%, 16.7 mg)

  • RuPhos: 0.02 mmol (2 mol%, 9.3 mg)

  • NaOtBu: 1.4 mmol (134.5 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), RuPhos Pd G3, RuPhos, and NaOtBu.

    • Scientific Insight: Adding an equivalent amount of free RuPhos ligand relative to the Pd G3 precatalyst ensures the active Pd species remains fully ligated, preventing palladium black precipitation and extending catalyst life[5].

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add this compound (if liquid/oil, or as a solution) and the aryl halide (if liquid) via syringe. Add anhydrous 1,4-dioxane.

  • Reaction: Place the vial in a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm) for 2 to 12 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. Look for the consumption of the aryl halide. Dehalogenation (Ar-H formation) is a common side reaction if the amine is sterically hindered from coordinating[8].

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The Boc group is stable to silica gel, but avoid using acidic modifiers like TFA or AcOH in the eluent.

Protocol B: Mild Buchwald-Hartwig Amination (Base-Sensitive Substrates)

Use this protocol if the aryl halide contains esters, amides, or easily epimerized stereocenters.

Modifications from Protocol A:

  • Replace NaOtBu with Cs₂CO₃ (2.0 mmol, 651.6 mg) .

  • Increase catalyst loading to 5 mol% RuPhos Pd G3 .

  • Change solvent to anhydrous Toluene or t-Amyl Alcohol .

  • Causality: Cs₂CO₃ is insoluble in toluene, making the reaction heterogeneous. Vigorously stirring (1000+ rpm) is mandatory to ensure mass transfer between the solid base and the solution-phase catalytic cycle. Heat to 100 °C for 12-24 hours.

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

If the aryl halide is highly electron-deficient (e.g., 1-fluoro-4-nitrobenzene or 2-chloropyridine), transition-metal catalysis is unnecessary and SNAr is preferred.

Step-by-Step Procedure:

  • Combine the electron-deficient aryl halide (1.0 mmol), this compound (1.1 mmol, 266.6 mg), and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) in anhydrous DMF (2.0 mL).

  • Stir at 80–100 °C for 4–8 hours.

  • Quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

Observation (LC-MS / TLC)Mechanistic CauseRecommended Solution
High levels of Ar-H (Dehalogenation) Base-mediated β-hydride elimination outcompetes reductive elimination.Switch to a bulkier ligand (e.g., tBuBrettPhos Pd G3) or lower the reaction temperature.
Incomplete Conversion / Pd Black Catalyst degradation due to oxygen ingress or lack of free ligand.Ensure strict Argon atmosphere. Add 2-5 mol% extra free RuPhos ligand[5].
Loss of Boc Group (M-100 peak) Thermal degradation under overly harsh conditions, or acidic impurities.Lower temperature to 80 °C. Ensure glassware is acid-free.
No Reaction (Starting Materials intact) Inactive Pd complex formation or insoluble base.If using Cs₂CO₃, ensure vigorous stirring. Switch solvent from Dioxane to t-AmylOH to increase base solubility.

References

  • MolCore. "CAS No.690998-90-4 - MolCore: Search results for this compound." Accessed February 2026. 2

  • ChemScene. "690998-90-4 | this compound." Accessed February 2026. 3

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference - Buchwald-Hartwig Amination: Secondary Amines." Accessed February 2026. 5

  • Nature Chemistry / ResearchGate. "Probing the chemical 'reactome' with high-throughput experimentation data." (2024). 9

  • ResearchGate. "Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control." (2025). 6

  • BenchChem. "Literature review on the synthesis of N-substituted piperidin-4-amines." Accessed February 2026. 1

Sources

Advanced Protocol: Integrating tert-Butyl isopropyl(piperidin-4-yl)carbamate in Peptide & Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4 ) is a specialized diamine building block used in the synthesis of high-value peptidomimetics, GPCR ligands, and kinase inhibitors.[1] Its structural core—a 4-aminopiperidine scaffold—is a "privileged structure" in medicinal chemistry, known for improving pharmacokinetic profiles by enhancing solubility and metabolic stability compared to flexible alkyl chains.

This guide details the operational protocols for incorporating this moiety into peptide backbones. The compound functions as a monoprotected diamine :

  • Site A (Nucleophile): The secondary amine of the piperidine ring (N1) is free and sterically accessible for acylation or reductive amination.

  • Site B (Protected): The exocyclic nitrogen is substituted with an isopropyl group and protected by a tert-butoxycarbonyl (Boc) group, ensuring orthogonality to base-labile strategies (e.g., Fmoc SPPS).

Key Chemical Properties
PropertySpecification
CAS Number 690998-90-4
IUPAC Name tert-butyl

-isopropyl-

-(piperidin-4-yl)carbamate
Molecular Formula

Molecular Weight 242.36 g/mol
Solubility Soluble in DCM, DMF, MeOH, THF; Low solubility in water.
pKa (Piperidine NH) ~10.8 (Predicted) – Highly nucleophilic.
Storage 2–8°C, Hygroscopic. Store under inert gas (Ar/N₂).

Strategic Application in Drug Design

The incorporation of this building block serves three primary mechanistic functions in drug design:

  • Conformational Restriction: The piperidine ring restricts the degrees of freedom of the peptide backbone, potentially locking the molecule into a bioactive conformation.

  • Basicity Modulation: The exocyclic amine (after deprotection) provides a basic center (

    
    -isopropyl) that can interact with acidic residues in receptor binding pockets (e.g., Asp/Glu in GPCRs).
    
  • Linker Utility: It acts as a rigid, semi-flexible linker that separates two pharmacophores by a defined distance (~5–6 Å).

Experimental Protocols

Protocol A: Coupling to Carboxylic Acids (Solution Phase)

Objective: To couple the free piperidine nitrogen to a carboxylic acid (e.g., an Fmoc-amino acid or a scaffold acid).

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)[2]

  • Building Block: this compound (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 2 minutes to pre-activate the acid (solution usually turns yellow).

  • Coupling: Add this compound (1.1 mmol, 267 mg) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with 5% citric acid (2x), sat. NaHCO₃ (2x), and brine (1x).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Critical Note: The secondary amine of the piperidine is highly nucleophilic but sterically hindered by the ring. HATU is preferred over EDC/HOBt to drive the reaction to completion.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: To attach the building block to a resin-bound peptide or to load it onto a resin (e.g., 2-Chlorotrityl chloride resin).

Scenario: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Swelling: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM for 30 min.

  • Loading: Dissolve this compound (1.5 equiv relative to resin loading) and DIPEA (4.0 equiv) in DCM (10 mL).

  • Reaction: Add solution to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture and shake for 20 min to cap unreacted chlorides.

  • Washing: Drain and wash resin with DCM (3x), DMF (3x), DCM (3x).

    • Result: The piperidine nitrogen is anchored to the resin. The Boc-protected exocyclic amine is exposed.

    • Problem: The Boc group is acid-labile, and 2-CTC cleavage is also acid-mediated. Strategy Shift: If the goal is to grow the peptide from the exocyclic amine, this building block is not suitable for standard Boc/Fmoc SPPS because removing the Boc group (TFA) would cleave the resin linkage.

    • Correct Usage in SPPS: This block is typically used as a C-terminal cap or coupled to the N-terminus of a resin-bound peptide.

Scenario: Capping a Resin-Bound Peptide.

  • Peptide Assembly: Synthesize peptide on Rink Amide or Wang resin using standard Fmoc chemistry.

  • Fmoc Removal: Remove final Fmoc (20% piperidine/DMF).

  • Linker Activation: React the N-terminus with a dicarboxylic acid (e.g., Succinic anhydride) or use a pre-activated linker (e.g., Fmoc-Ahx-OH) to generate a free carboxyl group on the resin.

  • Coupling: Activate the resin-bound carboxyl group with HATU/DIPEA (as in Protocol A).

  • Addition: Add this compound (2–3 equiv). Shake for 4–16 hours.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5). This cleaves the peptide from the resin and removes the Boc group from the piperidine building block simultaneously, yielding a peptide with a C-terminal 4-(isopropylamino)piperidine moiety.

Deprotection & Downstream Chemistry

After incorporation, the Boc group is removed to reveal the secondary amine.

Deprotection Cocktail:

  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).

  • Scavengers: Not strictly necessary unless the molecule contains Trp/Met/Cys, but Triisopropylsilane (TIS) (2.5%) is good practice.

  • Conditions: Stir at RT for 30–60 minutes.

  • Monitoring: LC-MS (Mass shift: -100 Da, loss of Boc).

Post-Deprotection Functionalization: The revealed


-isopropyl amine is a secondary amine. It is sterically hindered (isopropyl group + piperidine ring).
  • Acylation: Requires strong activation (HATU/HOAt).

  • Sulfonylation: Reacts well with sulfonyl chlorides (e.g., Mesyl chloride) in Pyridine/DCM.

  • Urea Formation: Reacts with isocyanates or carbamoyl chlorides.

Workflow Visualization (Graphviz)

PeptideWorkflow cluster_func Downstream Options Start Start: Carboxylic Acid Scaffold (R-COOH) Activation Activation (HATU / DIPEA / DMF) Start->Activation Pre-activation (2 min) Coupling Coupling Reaction + this compound Activation->Coupling Add Building Block Intermediate Intermediate: R-CO-Piperidine-N(iPr)(Boc) Coupling->Intermediate 2-4h, RT Deprotection Boc Deprotection (TFA / DCM 1:1) Intermediate->Deprotection Acidolysis FinalProduct Final Product: R-CO-Piperidine-NH(iPr) (Secondary Amine Salt) Deprotection->FinalProduct Workup & HPLC Func1 Reductive Amination FinalProduct->Func1 Func2 Sulfonylation FinalProduct->Func2

Caption: Workflow for integrating this compound into a peptide scaffold, including coupling, deprotection, and optional downstream functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the piperidine secondary amine.Switch to HATU or PyBOP . Increase temperature to 40°C. Use microwave irradiation (50°C, 15 min).
Incomplete Boc Removal Acid concentration too low or reaction time too short.Ensure TFA concentration is >25%. Extend time to 2 hours.
Side Reactions Nucleophilic attack on activated esters by other groups.Ensure the piperidine NH is the only free amine. Protect other amines with Fmoc/Cbz.
Aggregation Hydrophobic nature of the protected intermediate.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.

References

  • ChemScene. (2024). Product Data: this compound (CAS 690998-90-4).[1][2][3][4][5] Retrieved from

  • MolCore. (2024). Chemical Properties and Safety Data Sheet for CAS 690998-90-4. Retrieved from

  • PubChem. (2024). Compound Summary: Piperidine Derivatives in Peptide Synthesis. National Library of Medicine. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

High-Fidelity C-N Cross-Coupling of tert-Butyl Isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application Note & Protocol Guide

Executive Summary & Strategic Value

This application note details the optimized protocols for the Buchwald-Hartwig amination of tert-butyl isopropyl(piperidin-4-yl)carbamate . This specific amine serves as a critical building block in medicinal chemistry, particularly for introducing the 4-aminopiperidine motif found in numerous GPCR ligands (e.g., opioid receptors, chemokine antagonists) and kinase inhibitors.

The presence of the bulky isopropyl and Boc groups at the C4 position dictates a specific steric profile. While the reactive N1 center is a secondary amine, the distal steric bulk at C4 stabilizes the piperidine chair conformation, typically placing the carbamate substituent in an equatorial position. This enhances the nucleophilicity of the N1 lone pair but requires careful ligand selection to prevent catalyst deactivation during the coupling with sterically demanding aryl halides.

Key Reaction Challenges
  • Distal Sterics: The C4-substituent adds molecular weight and lipophilicity, affecting solubility and crystallization but minimally impacting the N1 reaction center compared to 2-substituted piperidines.

  • 
    -Hydride Elimination:  While less prominent in secondary amines than alkyl-primary amines, improper ligand choice can still lead to hydrodehalogenation of the aryl partner.
    
  • Protodehalogentaion: A common side reaction if the transmetalation step is slow.

Mechanistic Rationale & Catalyst Selection[1]

To ensure a self-validating and reproducible protocol, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). The specific architecture of these ligands promotes the reductive elimination step, which is often the rate-determining step for electron-rich secondary amines.

The "Gold Standard" Catalyst Systems

For this compound, empirical data and kinetic studies support two primary systems:

  • RuPhos-Pd-G4 (First Choice):

    • Why: RuPhos is exceptionally effective for secondary amines. Its bulk prevents the formation of inactive bis-amine palladium complexes, and its electron-rich nature facilitates oxidative addition of deactivated aryl chlorides.

    • Scope: Broadest scope for aryl bromides and electron-deficient aryl chlorides.

  • BrettPhos-Pd-G4 (Alternative):

    • Why: If the aryl partner is highly sterically hindered (e.g., ortho-substituted), BrettPhos offers a larger bite angle and steric bulk to force reductive elimination.

Mechanistic Pathway (Visualization)

BuchwaldCycle cluster_inhibit Common Failure Mode PreCat Pd-G4 Precatalyst (Air Stable) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination (Steric Check) OxAdd->AmineBind + Piperidine Reagent Deprotonation Deprotonation (Base: NaOtBu/LHMDS) AmineBind->Deprotonation - HX RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Rate Determining Step BetaElim Beta-Hydride Elimination Deprotonation->BetaElim If Ligand too small RedElim->ActiveCat Regenerate Catalyst Product N-Aryl Piperidine Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical entry point of the piperidine reagent. Proper ligand bulk (RuPhos) prevents the off-cycle


-hydride elimination path.

Experimental Protocols

Method A: General Screening Protocol (Micro-scale)

Use this method to validate conditions before scale-up.

Reagents:

  • Aryl Halide (0.10 mmol)

  • This compound (0.12 mmol, 1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Workflow:

  • Setup: In a disposable 1-dram vial equipped with a stir bar and a septum cap (or a reaction block tube).

  • Solids: Weigh the Pd-precatalyst, Aryl Halide (if solid), Amine, and Base into the vial in air.

  • Inerting: Purge the vial with Nitrogen or Argon for 2 minutes (via needle).

  • Liquids: Add anhydrous solvent via syringe.

  • Reaction: Heat to 80°C for 2–12 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via LC-MS.

Method B: High-Yield Scale-Up Protocol (Gram Scale)

Optimized for >95% purity and isolation.

1. Reaction Setup
  • Vessel: Oven-dried 2-neck round bottom flask with reflux condenser.

  • Atmosphere: Nitrogen/Argon (Schlenk line preferred).[1]

2. Stoichiometry Table
ComponentRoleEquiv.Mass/Vol (Example)
Aryl Bromide Electrophile1.002.00 g (Assume MW~200)
Piperidine Reagent Nucleophile1.20~3.50 g
RuPhos-Pd-G4 Catalyst0.01 (1 mol%)~85 mg
NaOtBu Base1.401.35 g
Toluene (Anhydrous) Solvent0.25 M40 mL
3. Step-by-Step Procedure
  • Charge Solids: Add Aryl Bromide, Piperidine Reagent, and NaOtBu to the flask.

    • Note: If the Aryl Halide is a liquid, add it after the solvent.

  • Degas: Evacuate and backfill with Nitrogen (3 cycles).

  • Catalyst Addition: Under a positive flow of Nitrogen, add the RuPhos-Pd-G4 precatalyst.

    • Why: Adding catalyst last prevents premature activation or decomposition before the mixture is inert.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Heating: Immerse in a pre-heated oil bath at 85°C . Stir vigorously (800 rpm).

    • Monitoring: Check LC-MS at 2 hours. Most reactions complete within 4–6 hours.

  • Workup (Scavenging):

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (50 mL).

    • Add SiliaMetS® Thiol or equivalent metal scavenger (optional but recommended for GMP/GLP workflows) and stir for 30 mins to remove residual Pd.

    • Filter through a pad of Celite.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient). The Boc/Isopropyl groups make the product relatively lipophilic; expect elution in 20–40% EtOAc.

Optimization Decision Tree

Use the following logic flow to adapt the protocol for difficult substrates.

OptimizationTree Start Substrate Analysis HalideType Halide Type? Start->HalideType Aryl Chloride Aryl Chloride HalideType->Aryl Chloride Cl Aryl Bromide/Triflate Aryl Bromide/Triflate HalideType->Aryl Bromide/Triflate Br/OTf BaseSens Base Sensitive? NaOtBu (Standard) NaOtBu (Standard) BaseSens->NaOtBu (Standard) No LHMDS or Cs2CO3 LHMDS or Cs2CO3 BaseSens->LHMDS or Cs2CO3 Yes (Esters/Nitriles) RuPhos + 100°C RuPhos + 100°C Aryl Chloride->RuPhos + 100°C Standard Aryl Bromide/Triflate->BaseSens RuPhos RuPhos NaOtBu (Standard)->RuPhos High Yield BrettPhos BrettPhos LHMDS or Cs2CO3->BrettPhos If slow conversion

Figure 2: Logic flow for selecting conditions based on electrophile nature and functional group tolerance.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Oxidative Addition FailureSwitch to XPhos-Pd-G4 or increase Temp to 110°C. Ensure solvent is strictly anhydrous.
Dehalogenation (Ar-H)

-Hydride Elimination
Switch ligand to BrettPhos (larger bite angle). Lower temperature to 65°C and extend time.
Boc-Deprotection Acidic impurities or excessive heatEnsure Base (NaOtBu) is fresh/dry. Avoid heating >110°C. Switch solvent to Dioxane.
Pd Black Precipitate Catalyst Decomposition (Instability)Reaction is not anaerobic. Check Schlenk lines. Add catalyst after degassing.

References & Authority

  • RuPhos/BrettPhos Discovery: Maiti, D.; Buchwald, S. L. "Universal" Ligands for the Palladium-Catalyzed Arylation of Primary and Secondary Amines. J. Am. Chem. Soc.2009 , 131, 17423.

  • Precatalyst G4 Technology: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Alkyl Aminophenyl Sulfonate Complexes... Fourth Generation Palladium Precatalysts. J. Org. Chem.2014 , 79, 4161.

  • Review of C-N Coupling: Ruiz-Castillo, P.; Buchwald, S. L.[2][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][4][5] Chem. Rev.2016 , 116, 12564.

  • Piperidine Protocols: BenchChem Application Data. Synthesis of N-substituted piperidin-4-amines via Buchwald-Hartwig.[1]

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for this compound and all reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Alkylation for tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N-ALK-PIP-04 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Select Your Route

Before optimizing, confirm you are using the correct pathway for your specific electrophile. The nature of the alkylating agent dictates the failure mode.

Method Selection Decision Matrix

MethodSelection Start Start: Select Electrophile Aldehyde Aldehyde / Ketone Start->Aldehyde Halide Alkyl Halide / Sulfonate Start->Halide Reductive Method A: Reductive Amination (Preferred for Mono-alkylation) Aldehyde->Reductive High Selectivity Direct Method B: Direct SN2 Alkylation (Risk of Over-alkylation) Halide->Direct If no carbonyl equiv. STAB Reagent: NaBH(OAc)3 Solvent: DCE or DCM Reductive->STAB Cesium Reagent: Cs2CO3 Solvent: DMF or MeCN Direct->Cesium

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile availability.

Protocol A: Reductive Amination (The "Gold Standard")

Applicability: When the alkyl group can be sourced as an aldehyde or ketone.[1][2][3] Why it fails: Improper pH control or wrong reducing agent selection leading to direct reduction of the carbonyl.

The "STAB" Protocol (Sodium Triacetoxyborohydride)

Direct alkylation often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the superior method for 4-substituted piperidines because it selectively reduces the intermediate iminium ion, not the aldehyde/ketone itself.

Optimized Workflow:

  • Stoichiometry: 1.0 equiv Amine (Substrate) + 1.1–1.2 equiv Aldehyde/Ketone.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. (Avoid MeOH with STAB; it causes solvolysis of the reagent).

  • Acid Catalyst: Add 1.0–2.0 equiv Acetic Acid (AcOH) .

    • Technical Insight: The secondary amine at the piperidine 4-position is sterically hindered by the Boc/Isopropyl group. The N1 nitrogen is accessible but requires acid catalysis to facilitate iminium ion formation [1].

  • Reagent Addition: Add 1.4–1.5 equiv STAB.

  • Time: Stir 2–16 h at Room Temp.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion Iminium ion not forming due to sterics or pH.Add AcOH: Ensure pH is ~5–6. The iminium formation is the rate-determining step. If using a ketone, add 3Å molecular sieves to drive equilibrium.
Alcohol Byproduct Direct reduction of the aldehyde/ketone.Switch Reagent: You likely used

or

at wrong pH. Switch to STAB , which is less basic and tolerates aldehydes better [2].
Boc Loss Acid concentration too high.Buffer: Do not use strong acids (HCl/TFA). Acetic acid is weak enough to activate the imine without cleaving the Boc group.

Protocol B: Direct Alkylation ( )

Applicability: When using Alkyl Halides (R-X) or Sulfonates (R-OMs/OTs). Why it fails: Competitive elimination (E2) of the alkyl halide or quaternization (double alkylation) of the piperidine.

The "Cesium Effect" Optimization

For difficult alkylations, replace Potassium Carbonate (


) with Cesium Carbonate (

)
.

Mechanism of Improvement: Cesium (


) has a large ionic radius, resulting in a "loose" ion pair with the carbonate anion in organic solvents. This increases the basicity and solubility of the carbonate in aprotic solvents (DMF/MeCN), facilitating the deprotonation of the ammonium intermediate without requiring high heat (which promotes elimination) [3].

CesiumEffect cluster_0 Standard Conditions (K2CO3) cluster_1 Optimized Conditions (Cs2CO3) K_Solid K2CO3 (Solid Surface) LowSol Low Solubility in DMF K_Solid->LowSol Agg Tight Ion Pair (K+ ... CO3--) LowSol->Agg Cs_Sol Cs2CO3 (Dissolved) Naked Naked Anion Effect (Reactive CO3--) Cs_Sol->Naked Yield High Yield (Lower Temp = Less Elimination) Naked->Yield

Figure 2: The "Cesium Effect" enhances solubility and anion reactivity, allowing milder conditions.

Troubleshooting Guide: Direct Alkylation
SymptomProbable CauseCorrective Action
Starting Material Remains Poor nucleophilicity or "Tight Ion Pairing".Switch Base/Solvent: Use

in DMF or MeCN. Add KI (0.1 equiv) if using alkyl chlorides (Finkelstein activation).
Alkene Formation E2 Elimination dominates over

.
Lower Temp: Elimination is favored by heat. Run at RT or 0°C. Change Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's Base) if inorganic bases are too harsh.
Quaternization (R2-N+) Over-alkylation.Slow Addition: Add the alkyl halide dropwise to the amine. Ensure the amine is in slight excess (1.1 equiv) relative to the halide.

Critical Control Points (FAQs)

Q: Can I use NaH (Sodium Hydride) to speed this up? A: NOT RECOMMENDED. While NaH is a strong base, it is risky for this substrate.

  • Boc Stability: While the carbamate N has an isopropyl group (preventing deprotonation there), NaH often contains hydroxide impurities that can attack the Boc carbonyl.

  • Elimination: NaH is highly basic and will likely cause E2 elimination of your alkyl halide before the amine can attack it. Stick to

    
     or DIPEA.
    

Q: My product is water-soluble and I'm losing it during workup. A: Check the pH. The product is a tertiary amine. In acidic or neutral water, it may be protonated (cationic) and stay in the aqueous layer.

  • Fix: Adjust aqueous layer to pH ~10–11 with NaOH or

    
     before extraction to ensure the amine is in its free-base (lipophilic) form.
    
  • Caution: Do not exceed pH 12 or expose to heat, as this may hydrolyze the Boc group.

Q: The reaction turns black/tarry. A: Oxidation of the amine. Piperidines can oxidize to N-oxides or undergo degradation in air over long periods.

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) and run the reaction under an inert atmosphere.

References & Validation

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the high selectivity of STAB for imines over carbonyls, preventing side reactions.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] Establishes the pH dependence of reductive amination.[4]

  • Flessner, T., et al. (1999). "Cesium Carbonate: A Powerful Base for the Alkylation of Amines."[6] Synlett. Details the "Cesium Effect" in enhancing yields for secondary amine alkylation.

Sources

Technical Support Center: Solubility & Handling of Lipophilic Boc-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting solubility, purification, and analysis of hydrophobic Boc-piperidine derivatives.

Diagnostic Matrix: Identify Your Bottleneck

Before proceeding, match your observation to the corresponding support module.

ObservationPotential Root CauseRecommended Module
Cloudy Reaction Mixture Incompatible polarity or "Oiling Out" of reagents.Module A
Emulsions during Extraction Lipophilic surfactant behavior of the Boc-piperidine.Module B
Streaking/Tailing on TLC/Column Residual silanol interaction or aggregation.[1]Module C
Broad/Missing NMR Signals Rotameric exchange or H-bond aggregation.Module D

Module A: Reaction Medium Optimization

The Challenge: Boc-piperidines are often "greasy" (lipophilic). While soluble in chlorinated solvents (DCM, chloroform), modern safety and environmental mandates (Green Chemistry) discourage their use. Furthermore, in polar reaction conditions (e.g., nucleophilic substitutions), these intermediates may precipitate or form biphasic systems, halting reactivity.

Troubleshooting Protocol: Green Solvent Selection

Do not default to DMF or DCM. Use this hierarchy to select a solvent that balances solubility with downstream processability.

Table 1: Solvent Suitability for Lipophilic Boc-Piperidines

SolventSolvency PowerGreen RatingApplication Notes
2-MeTHF (2-Methyltetrahydrofuran)HighRecommendedExcellent replacement for DCM/THF. Immiscible with water (simplifies workup). Higher boiling point allows for kinetic acceleration.
CPME (Cyclopentyl methyl ether)Medium-HighRecommendedLow peroxide formation. Resists aqueous acids/bases better than THF.
Ethyl Acetate (EtOAc) MediumRecommendedGood for crystallization, but may not dissolve highly lipophilic analogs at room temp.
Toluene HighProblematicGood solubility, but difficult to remove traces (high boiling point) and toxicological concerns.
Expert Insight: The "Co-Solvent" Trap

Avoid dissolving your Boc-intermediate in minimal DCM and adding it to a polar reaction mixture (e.g., MeOH/Water). This often causes the intermediate to "oil out" into a gummy, unreactive droplet.

  • Correct Approach: Dissolve the intermediate in a "bridging solvent" like THF or Dioxane before introduction, or use a phase transfer catalyst (e.g., TBAB) if a biphasic system is unavoidable.

Module B: Work-up & Isolation Strategies

The Challenge: Lipophilic Boc-piperidines act as surfactants. The Boc group (hydrophobic) and the piperidine core (potentially cationic if acidic) can stabilize oil-in-water emulsions, making phase separation impossible.

Workflow: Breaking Stubborn Emulsions

Emulsion_Protocol Start Emulsion Detected Step1 Add Brine (Saturated NaCl) Start->Step1 Check1 Separation? Step1->Check1 Step2 Add 5-10% Methanol to Organic Phase Check1->Step2 No End Phase Cut Achieved Check1->End Yes Check2 Separation? Step2->Check2 Step3 Filter through Celite Pad Check2->Step3 No Check2->End Yes Step4 Centrifugation Step3->Step4 If Fails

Figure 1: Step-by-step logic for resolving emulsions during the extraction of lipophilic amines.

Module C: Purification (Chromatography)

The Challenge:

  • Solubility Loading: The compound dissolves in DCM but precipitates when added to the Hexane/EtOAc mobile phase, clogging the column head.

  • Tailing: Even with the Boc group, the nitrogen lone pair can interact with acidic silanols on silica gel, causing streaks.

Protocol: Dry Loading Technique

Standard liquid loading is the #1 cause of poor resolution for these compounds.

  • Dissolution: Dissolve crude material in minimal low-boiling solvent (DCM or Acetone).

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g solid support per 1g crude).

  • Evaporation: Rotovap to dryness. You must achieve a free-flowing powder.

    • Troubleshooting: If sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder onto the top of the pre-packed column or into a solid-load cartridge.

Mobile Phase Modifiers

If peak tailing persists, standard silica is too acidic.[1]

  • Recommendation: Add 1% Triethylamine (TEA) to your mobile phase.[1]

    • Note: Flush the column with the TEA-containing solvent before loading your sample to neutralize active sites [1].

  • Alternative: Use Amine-functionalized Silica (e.g., NH2-silica). This eliminates the need for TEA and allows the use of simpler solvent gradients (Hexane/EtOAc) without streaking [2].

Module D: Analytical Troubleshooting (NMR)

The Challenge: Users often report "missing carbons" or "broad, shapeless blobs" in the proton NMR of Boc-piperidines, suspecting impurities.

The Science: This is rarely an impurity. It is due to Rotameric Exchange . The N-C(O) bond of the Boc carbamate has restricted rotation (partial double bond character). At room temperature, the molecule exists as two slowly interconverting rotamers, broadening the signals [3].

Diagnostic Workflow: NMR Validation

NMR_Troubleshooting Obs Broad Peaks / Split Signals Test1 Run VT-NMR (Variable Temp) Obs->Test1 Decision Peaks Sharpen at 50-60°C? Test1->Decision Result1 Confirmed: Rotamers Decision->Result1 Yes Result2 Suspect: Aggregation Decision->Result2 No Action Change Solvent: DMSO-d6 or CDCl3 + drop MeOD Result2->Action

Figure 2: Distinguishing between rotamers and aggregation in NMR analysis.

Self-Validating Check:

  • Heat the sample: Run the NMR at 323K (50°C). If the peaks coalesce into sharp singlets, the compound is pure, and rotamers are the cause.

  • Break Aggregates: If heating fails, the lipophilic piperidine may be forming H-bonded dimers (common in non-polar CDCl3). Add 1-2 drops of MeOD or switch to DMSO-d6 to disrupt hydrogen bonding [4].

Frequently Asked Questions (FAQs)

Q: Can I use TFA to remove the Boc group if my molecule is extremely lipophilic? A: Yes, but solubility will be the limiter. Standard TFA/DCM (1:1) might work, but if the starting material precipitates, the reaction will stall.

  • Fix: Add Hexafluoroisopropanol (HFIP) to the deprotection mixture. It is a potent solvent for peptides and lipophilic amines and stabilizes the carbocation intermediates.

Q: My Boc-piperidine is an oil. How do I crystallize it? A: Boc-piperidines are notoriously difficult to crystallize due to the flexible ring and rotamers.

  • Try: Dissolve in minimal hot Heptane (or Hexane) and add a "seed" of Diisopropyl ether (IPE) . Store at -20°C for 48 hours. If it remains an oil, rely on dry-load chromatography.

Q: Why does my compound decompose on silica even with TEA? A: Some piperidine derivatives are acid-sensitive beyond just surface interactions.

  • Fix: Switch to Neutral Alumina stationary phase.[1] It is far less acidic than silica and tolerates sensitive amine functionalities better.

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of Bulky Amines by Chromatography: Troubleshooting workflow for peak tailing. Retrieved from

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[4] Retrieved from

  • RSC Advances. (2013). Solubility Estimates and Hydrolysis Kinetics of Boc Derivatives. Royal Society of Chemistry. Retrieved from

  • ResearchGate Community. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation? Retrieved from

  • Sanofi. (2013).[5] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Green Chemistry.[6] Retrieved from

Sources

Technical Support Center: Troubleshooting N-Isopropyl Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose synthetic pipelines have stalled due to the introduction of N-isopropyl groups. The bulky, secondary nature of the isopropyl moiety introduces profound steric hindrance, fundamentally altering reaction kinetics. This often leads to incomplete conversions or unexpected side reactions, such as elimination or guanylation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these steric barriers and ensure high-yielding syntheses.

Diagnostic Data: Reagent Selection

Before altering your workflow, consult these diagnostic tables to select the optimal reagents for sterically hindered amines.

Table 1: Coupling Reagent Efficacy for N-Isopropyl Amine Amidation

ReagentLeaving GroupGuanylation RiskEfficiency with Hindered AminesNotes
HATU HOAtHighModerateProne to forming tetramethylguanidine with slow-reacting hindered amines.
HBTU HOBtHighLowLess efficient than HATU; high risk of side reactions.
COMU OxymaLowVery HighMorpholino skeleton reduces steric clash; highly reactive Oxyma group.
DIC / Oxyma OxymaNoneHighZero risk of guanylation (not a uronium salt); excellent atom economy.

Table 2: N-Isopropylation Synthesis Strategies

MethodReagentsPrimary MechanismYield PotentialMajor Side Reactions
Direct Alkylation 2-Bromopropane, BaseSN2 SubstitutionLow (<30%)E2 Elimination (propene gas), polyalkylation.
Reductive Amination Acetone, NaBH(OAc)₃Imine formation + ReductionHigh (>85%)Over-reduction of sensitive functional groups (rare).

Core Troubleshooting Guides

G Start N-Isopropyl Amine Reaction Planning Q1 Goal: Amide Bond or Alkyl Bond? Start->Q1 Amide Amide Coupling Q1->Amide Amide Alkyl N-Alkylation Q1->Alkyl Alkyl CouplingReagent Use COMU or Acyl Fluorides Amide->CouplingReagent AvoidHATU Avoid HATU/HBTU (Guanylation Risk) Amide->AvoidHATU Reductive Reductive Amination (Acetone + NaBH(OAc)3) Alkyl->Reductive AvoidDirect Avoid Isopropyl Halides (Elimination Risk) Alkyl->AvoidDirect

Decision tree for selecting optimal N-isopropyl reaction pathways.

Issue 1: Failed Amide Couplings & Guanylation Side Reactions
  • Symptom: Low yields of the desired amide and the appearance of a +99 Da mass adduct in LC-MS.

  • Causality: Uronium-based reagents like HATU and HBTU are highly electrophilic. When coupling an N-isopropyl amine, the steric bulk severely retards the nucleophilic attack on the activated carboxylic ester. Consequently, the unreacted amine attacks the coupling reagent itself, leading to a guanylation side reaction that forms a stable [1].

  • Solution: Switch to COMU. COMU utilizes a morpholino carbon skeleton, which is less sterically demanding, and an Oxyma leaving group that enhances reactivity without the explosive risks of benzotriazoles[2]. COMU consistently demonstrates for sterically hindered sequences compared to HATU[3].

Protocol 1: Self-Validating Amide Coupling using COMU

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.3 M). Add DIPEA (2.0 eq).

    • Self-Validation Check: The solution will exhibit a distinct color change (often turning yellow/orange depending on the base) indicating active ester formation[3].

  • Amine Addition: Add the sterically hindered N-isopropyl amine (1.2 eq) to the mixture.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Self-Validation Check: As the coupling completes and the active ester is consumed, the solution will transition back to a colorless or pale yellow state, providing a visual confirmation of reaction progress[3].

  • Workup: Quench with water, extract with EtOAc, and wash with 1N HCl and saturated NaHCO₃. The Oxyma byproduct is highly water-soluble and easily removed.

DRA Amine Primary Amine (R-NH2) Imine Iminium Intermediate (Planar sp2) Amine->Imine + Acetone - H2O Ketone Acetone (Excess) Ketone->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product N-Isopropyl Amine (Target) Reduction->Product Hydride Transfer

Direct reductive amination workflow for synthesizing N-isopropyl amines.

Issue 2: Over-alkylation or Elimination during N-Isopropylation
  • Symptom: Reacting a primary amine with 2-bromopropane yields minimal product, unreacted starting material, and noticeable gas evolution.

  • Causality: 2-Bromopropane is a secondary alkyl halide. The steric clash between the methyl groups of the halide and the incoming amine prevents the required SN2 backside attack. Instead, the amine acts as a base, abstracting a beta-hydrogen to trigger an , generating propene gas[4].

  • Solution: Utilize Direct Reductive Amination (DRA). By reacting the primary amine with acetone, you form a transient iminium intermediate. The sp²-hybridized carbon of the imine is planar, temporarily relieving steric hindrance and allowing a mild reducing agent to deliver a hydride, cleanly forming the[5],[6].

Protocol 2: Self-Validating Direct Reductive Amination (DRA)

  • Imine Formation: Dissolve the primary amine (1.0 eq) in 1,2-dichloroethane (DCE). Add acetone (5.0 eq) and catalytic acetic acid to adjust the pH to 5–6.

  • Dehydration: Add activated 4Å molecular sieves to drive imine formation.

    • Self-Validation Check: Monitor via IR spectroscopy. Wait until the primary amine N-H stretch diminishes and the imine C=N stretch (~1660 cm⁻¹) appears before proceeding. This ensures steric hindrance won't cause premature reduction of the ketone.

  • Reduction: Portion-wise addition of NaBH(OAc)₃ (1.5 eq). Stir at room temperature for 12 hours.

  • Quench & Isolate: Quench with 1N NaOH to break down stable boron complexes. Extract with DCM, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: I am using COMU, but my N-isopropyl amine is still unreactive. What is the next step? A: If COMU fails, the steric hindrance is exceptionally high. Consider converting the carboxylic acid into an acyl fluoride using TFFH or cyanuric fluoride. Acyl fluorides are highly resistant to hydrolysis and small enough to bypass severe steric bulk, making them ideal for coupling α,α-disubstituted or highly hindered amines[7].

Q: Can I use microwave synthesis to overcome N-isopropyl steric hindrance? A: Yes. Microwave irradiation increases the kinetic energy of the system, helping to overcome the high activation energy barrier caused by steric clash. COMU is highly compatible with microwave-assisted synthesis (unlike HOBt/HOAt reagents which pose thermal explosion risks) and often yields [3].

Q: Why use NaBH(OAc)₃ instead of NaBH₄ for the reductive amination with acetone? A: NaBH₄ is too reactive and will rapidly reduce the acetone into isopropanol before the imine has a chance to form. NaBH(OAc)₃ is a milder, sterically bulky hydride source that selectively reduces the protonated iminium ion over the ketone, ensuring high yields of the target N-isopropyl amine[5].

References

  • [1] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. URL: [Link]

  • [5] Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • [6] A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. URL:[Link]

  • [4] Amine alkylation help needed. Sciencemadness Discussion Board. URL: [Link]

Sources

Technical Support Center: tert-Butyl isopropyl(piperidin-4-yl)carbamate Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the chemical stability, handling, and troubleshooting of tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 885268-87-1 / analog structures), specifically focusing on its behavior under acidic conditions.

Executive Summary: The "Steric Anchor" Effect

This compound contains a tert-butyloxycarbonyl (Boc) group protecting a secondary amine that is also substituted with a bulky isopropyl group.

While Boc groups are classically defined as "acid-labile," this specific molecule exhibits enhanced kinetic stability compared to standard primary N-Boc amines. The steric bulk of the isopropyl group and the piperidine ring creates a "steric anchor" that impedes the protonation of the carbamate carbonyl—the rate-limiting step in acidolysis.

  • Mild Acids (pH 4–6): High Stability. Suitable for aqueous workups (NH₄Cl) and silica chromatography.

  • Strong Acids (TFA, HCl): Labile, but requires forcing conditions (longer times, higher concentrations) compared to unhindered analogs.

Technical Deep Dive: Mechanism & Stability Factors

The Acidolysis Mechanism

The removal of the Boc group under acidic conditions follows an E1-like elimination mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid.

  • Fragmentation: The bond cleaves to release the tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid spontaneously loses CO₂ to yield the free amine.[2]

Why Isopropyl Matters

In This compound , the nitrogen atom is flanked by a tertiary carbon (isopropyl) and a secondary carbon (piperidine ring). This steric crowding has two opposing effects:

  • Ground State Destabilization (Relief of Strain): Theoretically accelerates cleavage.

  • Protonation Hindrance (Dominant Factor): The bulky isopropyl group physically shields the carbonyl oxygen from the hydronium ions, significantly slowing the initial protonation step.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Deprotection

User Question: "I treated the compound with 20% TFA in DCM for 1 hour, but LCMS shows 40% starting material remaining. Why is it stuck?"

Scientist Answer: This is the classic "Steric Anchor" effect. The isopropyl group is shielding the reaction center.

  • Solution A (Concentration): Increase TFA concentration to 50% (v/v) or use neat TFA.

  • Solution B (Acidity): Switch to 4M HCl in 1,4-Dioxane . The smaller size of the chloride counter-ion and the higher acidity function often drive the reaction faster than TFA for hindered substrates.

  • Solution C (Temperature): Heat the reaction to 35–40°C . Do not exceed 50°C to avoid degradation of the piperidine ring or potential N-isopropyl cleavage (rare but possible).

Issue 2: Stability During Workup

User Question: "I am doing a reductive amination on the piperidine nitrogen using acetic acid. Will the Boc group fall off?"

Scientist Answer: No. The Boc group is stable in acetic acid (AcOH) at room temperature.

  • Reasoning: Acetic acid is too weak (pKa ~4.76) to sufficiently protonate the carbamate carbonyl to induce fragmentation, especially with the isopropyl hindrance.

  • Protocol Validation: You can safely perform reductive aminations with NaBH(OAc)₃ in DCM/AcOH without losing the Boc protection.

Issue 3: Side Product Formation (+56 Da)

User Question: "After deprotection, I see a small impurity with mass M+56. What is this?"

Scientist Answer: This is likely tert-butyl alkylation .

  • Mechanism: The tert-butyl cation generated during deprotection is an electrophile. If it is not effectively scavenged, it can re-attach to the newly formed amine or the piperidine nitrogen.

  • Prevention: Add a cation scavenger such as triethylsilane (TES) (2–5 equivalents) or 1,3-dimethoxybenzene to the deprotection mixture. These molecules react with the t-butyl cation faster than your amine.

Visual Decision Guides

Figure 1: Stability Spectrum & Workflow Decision Tree

This diagram guides you through the correct handling based on your experimental goal.

StabilityGuide Start Experimental Goal KeepBoc Preserve Boc Group (Stability Required) Start->KeepBoc RemoveBoc Remove Boc Group (Deprotection) Start->RemoveBoc WeakAcid Weak Acids (AcOH, citric acid) KeepBoc->WeakAcid Workup Aqueous Workup (pH > 4) KeepBoc->Workup StandardTFA Standard: 20% TFA/DCM RemoveBoc->StandardTFA Stable STABLE Proceed with reaction WeakAcid->Stable Workup->Stable CheckLCMS Check LCMS: Complete? StandardTFA->CheckLCMS Success Isolate Salt CheckLCMS->Success Yes Fail Incomplete (Steric Hindrance) CheckLCMS->Fail No ForceCond Forcing Conditions: 4M HCl/Dioxane OR Neat TFA + 40°C Fail->ForceCond Scavenger Add Scavenger: Triethylsilane (TES) ForceCond->Scavenger Scavenger->Success

Caption: Decision tree for handling sterically hindered Boc-amines. Note the requirement for forcing conditions if standard deprotection fails.

Optimized Experimental Protocols

Protocol A: High-Efficiency Deprotection (Recommended)

Use this for sterically hindered substrates like isopropyl-carbamates.

  • Dissolution: Dissolve 1.0 mmol of this compound in 2.0 mL of 1,4-Dioxane (minimal volume).

  • Acid Addition: Add 4.0 mL of 4M HCl in Dioxane (approx. 16 equiv).

    • Note: Dioxane is preferred over MeOH to prevent methyl ether formation side reactions.

  • Reaction: Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by LCMS.[3] If incomplete, heat to 40°C for 1 additional hour.

  • Workup:

    • Concentrate in vacuo to dryness.

    • Triturate the residue with diethyl ether (Et₂O) to remove organic impurities.

    • Filter the white solid. This is the dihydrochloride salt (Piperidine-NH·HCl and Exocyclic-NH·HCl).

Protocol B: Selective Piperidine Functionalization (Boc Preservation)

Use this if you want to react the piperidine nitrogen while keeping the Boc group.

  • Conditions: Use DCM or DCE as solvent.

  • Reagents: Aldehydes/Ketones + NaBH(OAc)₃.

  • Acid Additive: Use Acetic Acid (1-2 eq) to catalyze imine formation.

  • Stability Check: The Boc group will remain >99% intact under these conditions for up to 24 hours.

Data Summary: Acid Stability Matrix

Acid TypeConcentrationTemperatureTimeOutcome
Acetic Acid Neat or dilute25°C24 hStable (No deprotection)
TFA / DCM 10% (v/v)25°C1 hPartial (~30-50% conversion)
TFA / DCM 50% (v/v)25°C2 hComplete
HCl / Dioxane 4 M25°C1 hComplete (Recommended)
Aq. HCl 1 M25°C1 hSlow/Partial (Solubility issues)

References

  • BenchChem Technical Support. (2025).[1][3] Troubleshooting incomplete Boc deprotection. Retrieved from

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. (Discusses steric effects on Boc stability).
  • Han, G., et al. (2004). Removal of N-Boc protecting groups from sterically hindered amines. Journal of Organic Chemistry. (General reference for hindered amine deprotection).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
  • PubChem. (2025). Compound Summary: tert-Butyl (piperidin-4-ylmethyl)carbamate and analogs. Retrieved from

Sources

Overcoming low reactivity of piperidine secondary amines in SNAr reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SNAR-PIP-001 Topic: Overcoming Low Reactivity of Piperidine Secondary Amines in


 Reactions
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Introduction: Why is my reaction stalling?

Welcome to the technical support center. You are likely here because a standard piperidine arylation—usually a reliable transformation—has failed to reach full conversion.

While piperidine is a robust secondary amine nucleophile (


), its reactivity in Nucleophilic Aromatic Substitution (

) is governed by a delicate balance of steric access and transition state stabilization . If your reaction is sluggish, the issue rarely lies with the piperidine’s intrinsic nucleophilicity, but rather with the stability of the Meisenheimer Complex intermediate.

This guide moves beyond "add heat and stir" to provide a mechanistic troubleshooting framework.

Module 1: The Diagnostic Matrix

Before altering conditions, determine if your failure mode is Electronic (Electrophile) or Steric (Nucleophile).

SymptomProbable CauseDiagnostic Check
0% Conversion Electronic Deactivation Is the aryl ring electron-poor enough? (Need

,

, or Heterocycle).
<20% Conversion (Stalls)Leaving Group (LG) Mismatch Are you using Chloride/Bromide? Switch to Fluoride .
Trace Product / Tar Steric Clash Does the piperidine have 2- or 2,6-substituents? (e.g., 2-methylpiperidine).
Side Products Solvent/Base Competition Are you using alcohol solvents? (Competes as nucleophile).[1]
Module 2: The "Element Effect" Hack (Switching to Fluorine)

User Question: "I am using an aryl bromide because it’s a better leaving group in


. Why are you suggesting I switch to an aryl fluoride?"

Technical Answer: This is the most common misconception in


 chemistry. Unlike 

reactions where bond-breaking is the Rate-Determining Step (RDS), in

, the bond-forming step (nucleophilic attack) is usually rate-determining.[2]
  • Mechanism: The nucleophile attacks to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • The Fluorine Advantage: Fluorine is the most electronegative element.[3] It inductively withdraws electron density from the aromatic ring carbon (

    
    ), significantly lowering the energy of the LUMO. This accelerates the initial attack.[4]
    
  • The Result: The "Element Effect" in

    
     follows the order F >> 
    
    
    
    > Cl ≈ Br > I
    .[5]

Data: Relative Reactivity of Halonitrobenzenes with Piperidine (Normalized rates at 25°C)

Leaving Group (X)Relative Rate (

)
Mechanistic Driver
Fluorine (-F) 3,300 Inductive stabilization of Meisenheimer complex.
Nitro (

)
~50-100 Strong electron withdrawal (can be displaced!).
Chlorine (-Cl) 1.0 Baseline.
Bromine (-Br) 0.8 Weaker induction than Cl.
Iodine (-I) 0.4 Weakest induction; steric bulk hinders attack.

Action Item: If your reaction with an aryl chloride is slow, synthesis or purchase of the aryl fluoride analogue is the single most effective optimization step.

Module 3: Solvent & Base Engineering

User Question: "I'm running this in refluxing THF/Ethanol with TEA. It's still slow."

Technical Answer: Your solvent choice is likely "caging" your nucleophile.[1]

  • Protic Solvents (Ethanol): Form hydrogen bonds with the piperidine nitrogen lone pair, effectively deactivating the nucleophile.

  • Non-Polar Solvents (Toluene/THF): Fail to stabilize the polar/zwitterionic Meisenheimer transition state.

The Solution: Dipolar Aprotic Solvents You need a solvent that solvates the cation (base counter-ion) but leaves the piperidine anion/neutral species "naked" and highly reactive.

Protocol: High-Performance


 Conditions 
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

    • Why: High dielectric constant (

      
      ) stabilizes the charged intermediate.
      
  • Base: DIPEA (Hünig's Base) or finely ground

    
    .
    
    • Why: DIPEA is non-nucleophilic and soluble; Carbonates are cheap but require heterogeneous mixing.

  • Concentration: High (0.5M - 1.0M).

    
     is second-order kinetics; concentration drives rate.
    

Step-by-Step Protocol:

  • Dissolve Aryl Fluoride (1.0 equiv) in DMSO (2-3 mL/mmol).

  • Add Piperidine (1.2 - 1.5 equiv).

  • Add DIPEA (2.0 equiv).

  • Heat to 80°C - 120°C . Monitor via LCMS at 1 hour.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine.

Module 4: Advanced Troubleshooting (Sterics & Catalysis)

User Question: "I am trying to react 2,2,6,6-tetramethylpiperidine. Even with DMSO and Fluoride, it won't work."

Technical Answer: For sterically hindered secondary amines (2,6-disubstitution), the steric penalty for the nucleophile to approach the aromatic ring is often insurmountable via a standard


 trajectory. The repulsion destabilizes the transition state too severely.

The Pivot: Buchwald-Hartwig Amination Stop trying to force the


. Switch to Palladium-catalyzed cross-coupling. The mechanism changes from nucleophilic attack to Oxidative Addition / Reductive Elimination , which is less sensitive to nucleophile sterics (though still challenging).

Decision Logic Visualization

SnAr_Troubleshooting start START: Low Reactivity check_sub Analyze Substrate start->check_sub check_sterics Is Piperidine Hindered? (2,6-sub) check_sub->check_sterics check_lg Leaving Group? check_sterics->check_lg No (Open Nu) switch_pd SWITCH METHOD: Buchwald-Hartwig (Pd(OAc)2 / BINAP) check_sterics->switch_pd Yes (High Sterics) switch_f Switch LG to Fluoride check_lg->switch_f Cl/Br/I check_solv Solvent Check check_lg->check_solv Already F check_solv->switch_pd Already DMSO switch_dmso Switch to DMSO/NMP + Heat (100°C) check_solv->switch_dmso Protic/Non-polar

Caption: Logical decision tree for troubleshooting piperidine reactivity. Note the early exit to Pd-catalysis for sterically hindered amines.

Module 5: Mechanistic Visualization

Understanding the transition state allows you to visualize why Fluorine and DMSO are effective.

Caption: The


 pathway showing the Meisenheimer Complex as the critical energy barrier. Fluorine lowers this barrier; DMSO stabilizes it.
References
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the "Element Effect" (F > Cl).
  • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution with Piperidine: Reactivity and Mechanism. Journal of Physical Organic Chemistry, 11(3), 205-212. Link

    • Specific kinetic d
  • Neustadt, B. R. (2009). Solvents for Nucleophilic Aromatic Substitution. Organic Process Research & Development, 13(2), 163-166. Link

    • Industrial guide to solvent selection (DMSO vs DMF vs Green altern
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Authoritative source for switching to Pd-c

Sources

Technical Support Center: Handling Hygroscopic Piperidine Carbamate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #PIP-CARB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are likely here because your free-flowing white powder has transformed into a sticky gum or a viscous oil. This is the most common failure mode when working with piperidine carbamate salts (e.g., N-Boc-4-aminopiperidine HCl or similar derivatives).

These compounds are deliquescent , meaning they absorb moisture from the atmosphere until they dissolve in the absorbed water. This guide provides immediate remediation protocols ("The Rescue"), prevention strategies, and the chemical causality behind these phenomena.

Module 1: Immediate Triage (The "Goo" Phase)

User Issue: "My solid product has turned into an oil/gum on the balance. Is it ruined?"

Diagnosis: The sample has undergone deliquescence.[1][2] While physically altered, the compound is likely chemically intact unless it is an acidic salt (e.g., TFA or HCl) where prolonged exposure to moisture can catalyze carbamate deprotection (hydrolysis).

The Rescue Protocol (Azeotropic Drying) Do not attempt to filter the gum. Do not put the "goo" directly into a vacuum oven (it will bump and coat the oven). Follow this chemically sound restoration workflow.

Step-by-Step Rescue Procedure
  • Dissolution: Dissolve the "oiled" salt completely in a volatile solvent that forms an azeotrope with water.

    • Recommended: Dichloromethane (DCM) or 2-MeTHF.

    • Avoid: Methanol or Ethanol (they hold water too tightly).

  • Phase Separation (Optional but Recommended): If the water content is high, the solution may look cloudy. Dry the organic phase over anhydrous

    
     (Sodium Sulfate) for 20 minutes.
    
  • Filtration: Filter off the drying agent into a clean, dry round-bottom flask.

  • Azeotropic Evaporation: Concentrate the filtrate on a rotary evaporator. The DCM/water azeotrope will carry off the moisture.

  • Trituration (The Critical Step): Once concentrated to a thick oil again:

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) under vigorous stirring.

    • The non-polar ether forces the polar salt to crash out of the solution, reforming a solid lattice.

  • Isolation: Rapidly filter the reformed solid under a blanket of Nitrogen/Argon.

RescueProtocol Start Deliquescent 'Goo' Sample Dissolve Dissolve in DCM (Dry) Start->Dissolve Immediate Action Dry Dry over Na2SO4 Dissolve->Dry Remove Bulk H2O Evap Evaporate (Azeotrope) Dry->Evap Filter first Triturate Triturate w/ Et2O or MTBE Evap->Triturate Induce Crystallization Filter Filter under Inert Gas Triturate->Filter Rapid Filtration Final Dry Solid Recovered Filter->Final

Figure 1: Workflow for recovering solid material from deliquesced piperidine salts.

Module 2: Prevention & Handling (Weighing Protocols)

User Issue: "The weight drifts upwards continuously while I am trying to measure out the sample."

Technical Insight: Piperidine salts have high Lattice Energy , but the Hydration Energy of the piperidinium cation is often higher. The moment the lattice is exposed, water molecules attack the crystal surface, adding mass. A drifting balance reading is the primary indicator of hygroscopicity [1].

Protocol: Weighing by Difference

Never weigh hygroscopic salts directly onto an open weigh boat.

StepActionRationale
1 Dry the Container Use a glass weighing bottle with a ground-glass stopper. Dry it in an oven and cool in a desiccator before use.
2 Tare the Full Bottle Add approx. amount of salt to the bottle inside a glovebox or dry bag. Close stopper. Tare the entire closed assembly on the balance.
3 Dispense Remove the bottle from the balance, open it, pour a small amount into your reaction vessel, and immediately close it.
4 Re-weigh Place the closed bottle back on the balance. The loss in weight is the exact amount transferred.
5 Calculate

Why this works: The hygroscopic material is never exposed to the balance's ambient humidity during the measurement reading, eliminating the "drifting number" error.

Module 3: Storage & Stability

User Issue: "How do I store these salts long-term? Is the refrigerator enough?"

The Stability Hierarchy: Cold storage alone is dangerous. If a cold bottle is opened in a warm room, condensation forms instantly (dew point principle).

  • Primary Container: Amber glass vial with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for better sealing [2].

  • Secondary Containment: Place the vial inside a larger jar containing a desiccant pouch (Silica Gel or

    
    ).
    
  • Atmosphere: Purge the headspace with Argon (heavier than air) before sealing.

Desiccant Selection Guide
DesiccantEfficiencySuitability for Piperidine SaltsNotes
Silica Gel ModerateGood for general storageChanges color when saturated.

HighExcellent Chemically reacts with water.[2][3] Best for vacuum pistol drying.

ModeratePoorCan form liquid brine that contaminates samples.
Module 4: Chemical Implications (Hydrolysis Risks)

Root Cause Analysis: Carbamates (Boc, Cbz) are generally stable to base but sensitive to acid. If your piperidine salt is an acid salt (e.g., Piperidine


TFA or Piperidine

HCl) and it absorbs water:
  • The salt dissociates in the absorbed water layer.

  • This creates a highly concentrated aqueous acid solution on the surface of the crystal.

  • Local pH drops < 1 , catalyzing the removal of the Boc group even at room temperature [3].

Hydrolysis Salt Piperidine-Boc.HCl (Solid Salt) Solution Concentrated Aqueous Acid Layer (pH < 1) Salt->Solution Deliquescence Moisture Atmospheric Moisture (H2O Absorption) Moisture->Solution Mechanism Acid-Catalyzed Cleavage Solution->Mechanism Products Free Amine + CO2 + Isobutene (Degradation) Mechanism->Products Time + Temp

Figure 2: Pathway of moisture-induced chemical degradation in acidic carbamate salts.

Prevention:

  • If the salt is acidic, store it strictly anhydrous .

  • Consider converting the salt to a free base for storage if the carbamate is acid-sensitive, as the free base is often less hygroscopic and eliminates the internal acid source.

References
  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents. Retrieved from [Link]

  • University of British Columbia. (n.d.). Technique: Weighing Objects. Retrieved from [Link]

Sources

Validation & Comparative

Resolving Steric Hindrance: A Comparative NMR Analysis of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Researchers analyzing tert-butyl isopropyl(piperidin-4-yl)carbamate frequently encounter a "messy" 1H NMR spectrum at ambient temperature.[1] Signals often appear broadened, split, or chemically inequivalent, leading to false assumptions of low purity. This is not usually a purity issue but a rotameric phenomenon caused by the steric bulk of the N-isopropyl and N-Boc groups.

The Solution: This guide compares the standard analytical approach (Ambient Temperature CDCl₃) against the superior alternative (High-Temperature DMSO-d₆).[1] We demonstrate that switching to High-Temperature NMR is required to coalesce rotamers and validate the structural integrity of this specific intermediate.

Structural Basis of the Analytical Problem

To interpret the spectrum, one must understand the dynamic stereochemistry. The molecule features a carbamate nitrogen bonded to two bulky groups: an isopropyl group and a piperidine ring.

  • Restricted Rotation: The N–(C=O) bond in the Boc group has partial double-bond character (resonance form).[1]

  • Steric Clash: The bulky tert-butyl group and the N-isopropyl group suffer severe steric repulsion.[1]

  • Result: The molecule exists in two distinct rotameric states (cis-like and trans-like) that exchange slowly on the NMR timescale at 25°C.[1] This results in signal doubling for the isopropyl methine, the piperidine H4, and the Boc protons.

Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium causing the spectral splitting.

RotamerEquilibrium cluster_0 NMR Timescale Effect RotamerA Rotamer A (Major) Sterically Congested Transition Transition State (High Energy Barrier) RotamerA->Transition Slow Exchange (25°C) Transition->RotamerA RotamerB Rotamer B (Minor) Sterically Congested Transition->RotamerB RotamerB->Transition Result Result: Split/Broad Peaks

Caption: Figure 1. Kinetic equilibrium between rotamers.[1] At 25°C, the exchange rate (k) is slower than the frequency difference (Δν) between conformers, resulting in split peaks.

Comparative Analysis: Standard vs. Optimized Protocol

This section objectively compares the "Standard" approach used in general screening versus the "Optimized" approach required for this specific hindered amine.

Method A: Standard Ambient NMR (The "False Negative")[1]
  • Solvent: CDCl₃ (Deuterated Chloroform)[1]

  • Temperature: 298 K (25°C)[1]

  • Performance: Poor. [1]

    • Observation: The spectrum typically shows two sets of signals (approx. 60:40 to 50:50 ratio).[1]

    • Diagnostic Pitfall: The isopropyl methyl doublet often appears as two pairs of doublets (pseudo-quartet) or a broad lump.[1] The piperidine NH signal is often broad and uninformative.[1]

    • Risk: Often flagged as "impure" by automated QC algorithms.[1]

Method B: High-Temperature NMR (The "Gold Standard")[1]
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]

  • Temperature: 353–373 K (80–100°C)[1][2]

  • Performance: Excellent.

    • Observation: Thermal energy overcomes the rotational barrier.[1] The exchange rate becomes fast relative to the NMR timescale (

      
      ).[1]
      
    • Result: Split peaks coalesce into sharp, single averages. Integration becomes accurate (e.g., Boc group integrates perfectly to 9H).

    • Benefit: Unambiguous confirmation of structure and purity.[1]

Detailed Spectral Data Comparison

The following table contrasts the expected chemical shifts (


) under both regimes. Note that specific shifts may vary slightly based on concentration, but the pattern is diagnostic.
Proton AssignmentCountMethod A: 25°C (CDCl₃)Method B: 80°C (DMSO-d₆)Analysis
Boc (-C(CH₃)₃) 9H~1.45 ppm (Split/Broad)~1.42 ppm (Sharp Singlet)Diagnostic: Coalescence confirms one species.[1]
Isopropyl (-CH₃) 6H~1.10 & 1.15 ppm (Two Doublets)~1.12 ppm (One Doublet)Distinct rotamers merge into one equivalent environment.[1]
Isopropyl (-CH-) 1H~4.0 & 4.5 ppm (Two Septets)~4.2 ppm (One Septet)The methine proton is most sensitive to the carbamate anisotropy.[1]
Pip-H4 (Methine) 1H~3.8 & 4.1 ppm (Multiplets)~3.95 ppm (Multiplet)Often obscured by the isopropyl methine at RT.[1]
Pip-H2/H6 (α-N) 4H~2.6 – 3.1 ppm (Complex Broad)~2.8 – 3.0 ppm (Sharp Multiplet)Ring protons sharpen significantly at high temp.[1]
Pip-NH (Amine) 1HBroad/MissingBroad SingletExchangeable proton; may disappear if wet.[1]
Experimental Protocol: Variable Temperature (VT) Workflow

To replicate these results and validate your batch, follow this self-validating workflow.

Step 1: Sample Preparation[1]
  • Weigh 5–10 mg of the sample.[1]

  • Dissolve in 0.6 mL of DMSO-d₆ .

    • Why DMSO? CDCl₃ boils at 61°C, preventing the necessary heating to 80°C+. DMSO (bp 189°C) is safe for high-temp studies.[1]

  • Ensure the tube is capped tightly to prevent solvent evaporation inside the probe.[1]

Step 2: Acquisition Parameters[1][3]
  • Lock and Shim at room temperature first.

  • Ramp Temperature to 353 K (80°C). Allow 5–10 minutes for thermal equilibration.

  • Re-shim (Z1 and Z2) at the elevated temperature. This is critical as convection currents change the field homogeneity.[1]

  • Acquire: Standard proton pulse sequence (e.g., zg30), 16–32 scans, D1 relaxation delay = 2.0 sec.[1]

Step 3: Validation Logic
  • If peaks sharpen: The sample is pure; the complexity was rotameric.

  • If peaks remain split: The sample contains a structural isomer or impurity (e.g., regioisomer).[1]

Visualization: Decision Tree for Analysis

NMRWorkflow Start Start: Crude Sample Solvent Select Solvent: DMSO-d6 Start->Solvent RT_Scan Run 25°C Scan Solvent->RT_Scan Decision Spectrum Appearance? RT_Scan->Decision Split Split/Broad Peaks Decision->Split Typical Sharp Sharp Peaks Decision->Sharp Ideal Heat Heat to 80°C (VT-NMR) Split->Heat ReAssess Re-Assess Spectrum Heat->ReAssess Coalesce Peaks Coalesce? YES ReAssess->Coalesce NoCoalesce Peaks Coalesce? NO ReAssess->NoCoalesce Pass PASS: Pure Compound (Rotamers Resolved) Coalesce->Pass Fail FAIL: Impurity/Isomer NoCoalesce->Fail

Caption: Figure 2. Analytical decision matrix for validating N-Boc-N-isopropyl derivatives.

References
  • Chemical Identity: PubChem.[1][4] this compound (Compound CID 723429).[1] National Library of Medicine. [Link][1]

  • Rotameric Theory: Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and Related Compounds." Journal of Organic Chemistry, 1968.
  • VT-NMR Methodology: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Standard protocol for coalescence temperature determination).

  • Analogous Systems: Clayden, J., et al. "Restricted rotation in amides and carbamates." Angewandte Chemie International Edition, 2006. (Mechanistic explanation of steric bulk influence on NMR timescales).

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for tert-Butyl Isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a systematic and scientifically-grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-Butyl isopropyl(piperidin-4-yl)carbamate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will move beyond a simple recitation of steps to explore the rationale behind each experimental choice, comparing different chromatographic conditions to arrive at an optimized, validated method suitable for quality control and stability studies.

The Strategic Foundation: From Analyte to Method

The development of a reliable analytical method begins not with an injection, but with a thorough understanding of the target analyte. This compound is a moderately polar molecule featuring a secondary piperidine amine and a carbamate functional group.

  • Key Structural Features & Chromatographic Implications:

    • Piperidine Ring: The basic nitrogen (pKa ~9-10) is susceptible to protonation. Mobile phase pH will be a critical parameter to control its ionization state, which directly impacts retention and peak shape. Uncontrolled silanol interactions on the stationary phase can lead to significant peak tailing.

    • Carbamate Group: This group provides a chromophore for UV detection, although its absorbance maximum is expected at low wavelengths (~200-220 nm).

    • Alkyl Groups (tert-Butyl, Isopropyl): These non-polar moieties contribute to the molecule's retention in reversed-phase chromatography.

Our objective is to develop a stability-indicating method , a validated analytical procedure that can accurately measure the active ingredient, free from interference from degradation products, process impurities, or other excipients.[1] This necessitates a forced degradation study to ensure the method's specificity under various stress conditions.[2][3] The entire process is governed by principles outlined in regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Define Analytical Target Profile (ATP) A->B informs C Column Screening (C18, EPG, Phenyl) B->C guides D Mobile Phase Screening (pH, Organic Modifier) E Gradient & Temperature Optimization D->E narrows to F Forced Degradation & Specificity Check E->F leads to G Final Method Protocol F->G confirms H Method Validation (ICH Q2(R1)) G->H requires

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Screening of Chromatographic Conditions

The initial screening phase is designed to identify the most promising stationary and mobile phase conditions. The goal is not perfection, but to find a starting point with adequate retention and acceptable peak shape. We will compare three stationary phases and two organic modifiers.

The Critical Choice: Stationary Phase Selection

The stationary phase chemistry is the most powerful tool for manipulating selectivity in HPLC.[7] Given the analyte's structure, we evaluated three distinct reversed-phase columns.

  • Standard C18: The industry workhorse, offering strong hydrophobic retention. It is the logical starting point for most small molecules.[8]

  • Embedded Polar Group (EPG) C18: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This feature helps to shield residual silanols, improving peak shape for basic compounds like our analyte, and can offer alternative selectivity for polar molecules.[9]

  • Phenyl-Hexyl: This phase provides selectivity based on a combination of hydrophobicity and potential π-π interactions with aromatic analytes.[7][10] While our analyte is not aromatic, this phase offers a different retention mechanism that is worth exploring.

Mobile Phase Screening: Controlling Retention and Peak Shape

We screened two common organic modifiers, Acetonitrile (ACN) and Methanol (MeOH), at a controlled acidic pH. An acidic mobile phase (pH 3.0 using 0.1% Formic Acid) was chosen to ensure the protonation of the piperidine nitrogen, which generally leads to better peak shapes by minimizing secondary interactions with the silica backbone.

Initial Screening Results

A generic fast gradient (5-95% B over 10 minutes) was used for the initial screening. The results are summarized below.

Stationary PhaseOrganic ModifierRetention Time (min)Tailing Factor (USP)Observations
Standard C18 (L1)Acetonitrile5.21.8Moderate retention, significant tailing.
Standard C18 (L1)Methanol6.51.9Higher retention, worse tailing.
EPG C18 Acetonitrile 4.8 1.2 Good retention, excellent peak shape.
EPG C18Methanol5.91.3Good peak shape, but longer run time.
Phenyl-Hexyl (L11)Acetonitrile3.11.6Poor retention, moderate tailing.

DecisionTree cluster_Column Column Selection cluster_MobilePhase Mobile Phase Modifier Analyte Analyte: tert-Butyl isopropyl (piperidin-4-yl)carbamate C18 Standard C18 Analyte->C18 Tailing > 1.5 EPG EPG C18 Analyte->EPG Tailing ≈ 1.2 Phenyl Phenyl-Hexyl Analyte->Phenyl Poor Retention ACN Acetonitrile EPG->ACN Sharp Peaks MeOH Methanol EPG->MeOH Broader Peaks Result Optimal Start: EPG C18 with ACN/Water Mobile Phase ACN->Result

Caption: Decision matrix for initial method screening.

Phase 2: Method Optimization and Forced Degradation

With the optimal column and mobile phase selected, the next step is to refine the gradient and demonstrate the method's specificity.

Gradient Optimization

The initial fast gradient was elongated to improve the resolution between the main analyte peak and any potential process-related impurities. The gradient was optimized to provide a balance between resolution and analysis time, ensuring that both early and late-eluting impurities are well-separated.

  • Optimized Gradient: 10-40% B over 15 min, 40-90% B over 5 min, hold at 90% B for 2 min.

Forced Degradation: Proving the Method is Stability-Indicating

Forced degradation studies are essential to identify potential degradation products and to prove that the analytical method can separate them from the parent compound.[11] The analyte was subjected to stress conditions as recommended by ICH guidelines.[12]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare separate solutions of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV). A control sample should be wrapped in aluminum foil.[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

Results of Forced Degradation: The method successfully separated the intact parent peak from all degradation products formed under acidic, basic, and oxidative stress. The parent peak was found to be spectrally pure in all cases, as confirmed by a photodiode array (PDA) detector. This confirms the method is stability-indicating .

Final Optimized Purity Method

This protocol is the result of systematic development and has been shown to be specific and stability-indicating.

Experimental Protocol: Final HPLC Method

ParameterCondition
Instrumentation HPLC system with a PDA or UV detector
Column Embedded Polar Group (EPG) C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
15
20
22
22.1
27
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Method Validation: Ensuring Trustworthiness

The final step is to formally validate the method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14] This process provides documented evidence that the method is reliable, reproducible, and accurate for the purity determination of this compound.

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: Assessed over a range from the reporting limit to 150% of the nominal concentration.

  • Accuracy: Determined by analyzing samples spiked with known amounts of impurities and the main compound.

  • Precision: Evaluated at both the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate) are made to assess the method's reliability during normal usage.

Conclusion

This guide has demonstrated a comprehensive, science-driven approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By systematically comparing stationary phases and mobile phase conditions, we identified an Embedded Polar Group (EPG) C18 column as superior for this basic analyte, yielding excellent peak symmetry. The subsequent optimization and forced degradation studies confirmed the method's specificity and suitability for quality control and stability testing. This structured development process ensures the final method is not only functional but also robust and compliant with regulatory expectations, providing trustworthy data for critical drug development decisions.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • USP. (n.d.). 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Retrieved February 26, 2026, from [Link]

  • Lalitha, K., & Kumar, A. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved February 26, 2026, from [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved February 26, 2026, from [Link]

  • US Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Retrieved February 26, 2026, from [Link]

  • DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved February 26, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 26, 2026, from [Link]

  • McMaster, M. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved February 26, 2026, from [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved February 26, 2026, from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved February 26, 2026, from [Link]

  • Sneddon, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Retrieved February 26, 2026, from [Link]

  • Hodgar, S. K., & Deore, S. R. (2025, June 05). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Retrieved February 26, 2026, from [Link]

  • Waters Corporation. (2017, August 03). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved February 26, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 26, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 26, 2026, from [Link]

  • Singh, S., et al. (2005). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine. Journal of Chromatographic Science. Retrieved February 26, 2026, from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved February 26, 2026, from [Link]

  • Resolian. (2025, December 02). HPLC-UV Method Development for Highly Polar Impurities. Retrieved February 26, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved February 26, 2026, from [Link]

  • Tome, T., Časar, Z., & Obreza, A. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules. Retrieved February 26, 2026, from [Link]

  • Sanford, D. G., et al. (2014). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. PMC. Retrieved February 26, 2026, from [Link]

  • McConville, P. (2020, November 12). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved February 26, 2026, from [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Rogatsky, E., & Jayasundara, D. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved February 26, 2026, from [Link]

  • Al-Tekreeti, S. F. A., et al. (2020). Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. DergiPark. Retrieved February 26, 2026, from [Link]

  • Thermo Fisher Scientific. (2012, March 02). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Retrieved February 26, 2026, from [Link]

  • Guedes, J. A. D., et al. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. SciELO. Retrieved February 26, 2026, from [Link]

  • Ratanapongleka, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. PMC. Retrieved February 26, 2026, from [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Retrieved February 26, 2026, from [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved February 26, 2026, from [Link]

  • Risley, D. S., & Peterson, J. A. (2005). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Teja, K., & Sankar, D. (n.d.). A review on method development by hplc. SciSpace. Retrieved February 26, 2026, from [Link]

  • Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Retrieved February 26, 2026, from [Link]

  • Rasmussen, H. T., et al. (2007). 6 HPLC method development. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Retrieved February 26, 2026, from [Link]

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Infrared (IR) absorption bands for Boc and carbamate groups in piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Infrared (IR) spectroscopy provides a rapid, non-destructive method for characterizing piperidine derivatives, particularly when distinguishing between different carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), or monitoring deprotection reactions.

While both groups are carbamates and share similar carbonyl (C=O) absorption features, distinct spectral "fingerprints" in the C-H stretching and bending regions allow for definitive identification without resorting to NMR.

Part 1: Theoretical Foundation & Spectral Causality

To interpret these spectra accurately, one must understand the vibrational modes driving the signals:

  • The Urethane Carbonyl (N-CO-O): Unlike simple ketones (1715 cm⁻¹), the carbamate carbonyl is part of a resonance system involving the nitrogen lone pair and the alkoxy oxygen. This delocalization typically lowers the bond order, shifting the C=O stretch to lower wavenumbers (1680–1710 cm⁻¹ ).

  • The tert-Butyl Signature (Boc Specific): The bulky tert-butyl group introduces a unique "gem-dimethyl" vibrational mode.[1] The symmetric bending of the CH₃ groups attached to a quaternary carbon results in a characteristic doublet in the fingerprint region (~1360–1390 cm⁻¹).

  • The Aromatic Signature (Cbz Specific): The benzyl group adds aromatic C-H stretching modes (>3000 cm⁻¹) and ring deformation bands (690–750 cm⁻¹), which are absent in Boc-protected aliphatic piperidines.

Part 2: Comparative Analysis (Boc vs. Cbz vs. Free Amine)

The following table synthesizes data for N-protected piperidines. Note that exact values may shift by ±5–10 cm⁻¹ depending on the sampling method (ATR vs. Solution) and solvent hydrogen bonding.

Table 1: Diagnostic IR Bands for Piperidine Derivatives
Functional Group ModeN-Boc-Piperidine N-Cbz-Piperidine Free Piperidine (N-H) Diagnostic Note
C=O Stretch (Amide I like)1685–1705 cm⁻¹ (Very Strong)1695–1720 cm⁻¹ (Very Strong)Absent The primary indicator of protection. Boc is often slightly lower energy than Cbz.[1]
N-H Stretch AbsentAbsent3300–3500 cm⁻¹ (Broad/Weak)Appearance of this band confirms deprotection.[1]
C-H Stretch (sp³) 2850–2980 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Medium)2800–2950 cm⁻¹Boc adds intensity here due to 9 extra protons.[1]
C-H Stretch (sp²) Absent3030–3060 cm⁻¹ (Weak)AbsentUnless the piperidine scaffold itself is aromatic.
C-H Bending (Gem-Dimethyl) 1365 & 1390 cm⁻¹ (Distinct Doublet)Single band or obscuredSingle band (CH₂ scissoring)The "Boc Doublet" is the most reliable differentiator.
C-O Stretch ~1150–1170 cm⁻¹ (t-Bu-O)~1250 cm⁻¹ (Bn-O)AbsentBroad/complex region; less reliable for quick ID.[1]
Out-of-Plane (OOP) Bending Absent690–750 cm⁻¹ (Strong)AbsentCharacteristic of mono-substituted benzene (Cbz).[1]

Part 3: Diagnostic Workflow & Decision Tree

This diagram outlines the logical flow for identifying the N-substituent on a piperidine ring using FTIR data.

PiperidineID Start Unknown Piperidine Sample CheckCO Check 1650-1750 cm⁻¹ Region Start->CheckCO HasCO Strong Peak Present (C=O Stretch) CheckCO->HasCO Yes NoCO No Peak CheckCO->NoCO No CheckFingerprint Check 1350-1400 cm⁻¹ (Bending Region) HasCO->CheckFingerprint CheckNH Check 3300-3500 cm⁻¹ NoCO->CheckNH FreeAmine Free Amine (Deprotected) Confirm N-H Stretch CheckNH->FreeAmine Broad Peak Present Doublet Distinct Doublet (1365 & 1390 cm⁻¹) CheckFingerprint->Doublet Single Single/No Distinct Band CheckFingerprint->Single BocID IDENTIFIED: N-Boc-Piperidine Doublet->BocID CheckAr Check >3000 cm⁻¹ & 700-750 cm⁻¹ Single->CheckAr CbzID IDENTIFIED: N-Cbz-Piperidine CheckAr->CbzID Aromatic C-H + OOP Bends OtherCarb Other Carbamate (e.g., Methyl/Ethyl) CheckAr->OtherCarb No Aromatic Signals

Caption: Figure 1. Logical decision tree for distinguishing N-protecting groups on piperidine using FTIR spectral features.

Part 4: Experimental Protocol for Deprotection Monitoring

A common application is monitoring the removal of the Boc group (using TFA or HCl) to yield the free amine.

Methodology: In-Situ / At-Line Monitoring

Objective: Confirm complete consumption of N-Boc-piperidine and formation of the piperidinium salt.

  • Baseline Spectrum: Acquire a spectrum of the starting material (N-Boc-piperidine) in the reaction solvent (e.g., DCM or Dioxane). Note the exact position of the C=O peak (e.g., 1695 cm⁻¹).

  • Sampling:

    • For Heterogeneous mixtures: Aliquot 50 µL, filter quickly if solid precipitate forms (piperidinium salts often precipitate).[1]

    • For Homogeneous mixtures: Apply 1 drop directly to the ATR crystal.[1]

    • Note: Evaporation of solvent (DCM) on the ATR crystal is rapid; capture the spectrum immediately after the solvent front evaporates but before the sample absorbs atmospheric moisture.

  • Critical Observation Points:

    • Disappearance: Monitor the decay of the 1695 cm⁻¹ (C=O) band. Complete reaction is defined by the total loss of this peak (signal-to-noise ratio < 3).[1]

    • Appearance: Watch for the emergence of a broad N-H stretching band (2400–3200 cm⁻¹ for ammonium salts, often overlapping with C-H) and a sharp N-H bending mode near 1600 cm⁻¹.

    • Caution: If using TFA, the trifluoroacetate counterion has a strong C=O stretch around 1670–1680 cm⁻¹ which can overlap with the Boc carbonyl. In this case, rely on the loss of the Boc Doublet (1365/1390 cm⁻¹) .

Workflow Diagram: Deprotection Monitoring

Deprotection Step1 Start: N-Boc (Strong C=O ~1695) Step2 Add Acid (TFA/HCl) Step1->Step2 Step3 Monitor IR (15 min intervals) Step2->Step3 Decision C=O Peak Gone? Step3->Decision ResultA Reaction Complete (Workup) Decision->ResultA Yes ResultB Incomplete (Add time/Heat) Decision->ResultB No ResultB->Step3

Caption: Figure 2. Iterative workflow for monitoring Boc deprotection.

Part 5: Troubleshooting & Validation

  • Solvent Interference: Chlorinated solvents (DCM, Chloroform) are IR transparent in the carbonyl region, making them ideal for monitoring. Ethereal solvents (THF, Dioxane) have strong C-O stretches that mask the 1000–1300 cm⁻¹ region but leave the carbonyl region (1700 cm⁻¹) clear.

  • The "Urea" Trap: If the deprotection is performed with poor quenching or in the presence of other amines, N-Boc can sometimes convert to a urea byproduct. Ureas also have a C=O stretch (~1630–1660 cm⁻¹).[1]

    • Differentiation: Urea C=O is significantly lower in energy (1650 cm⁻¹) than the Boc carbamate (1690 cm⁻¹).

  • Salt Formation: The resulting deprotected amine is usually a salt (R₂NH₂⁺ X⁻). Ammonium salts show broad, complex N-H stretching from 2400–3200 cm⁻¹, often obscuring the C-H region. To get a clean "Free Amine" spectrum for final QC, perform a mini-workup (basify a small aliquot) before IR analysis.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.[1] (Standard text for IR functional group assignment).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for gem-dimethyl doublet assignment).

  • NIST Chemistry WebBook. tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • O'Brien, P., et al. (2010).[1] Asymmetric deprotonation of N-Boc piperidine: ReactIR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260-7261. Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed tables on Carbamate vs Amide shifts).

Sources

Reference Standards for tert-Butyl isopropyl(piperidin-4-yl)carbamate: A Strategic Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Scaffold in Kinase Inhibitor Synthesis

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4 ) is a critical secondary amine building block utilized in the synthesis of next-generation small molecule inhibitors (e.g., ALK, PARP, or GPCR targets). Its structural integrity—specifically the stability of the acid-labile Boc group and the steric purity of the isopropyl moiety—directly impacts the yield and impurity profile of downstream API (Active Pharmaceutical Ingredient) manufacturing.

This guide provides an objective comparison of reference standard grades available for this compound and details the analytical protocols required to validate them. Unlike generic reagents, the reference standard for this intermediate must rigorously control for regioisomers and de-protected amines , which act as chain-terminators in convergent synthesis.

Comparative Analysis: Selecting the Right Reference Standard

In drug development, "purity" is relative to the phase of development. Below is a comparative matrix of the three primary reference standard classes available for this compound.

Table 1: Reference Standard Performance Matrix
FeaturePrimary Reference Standard (PRS) Certified Reference Material (CRM) Working Standard (WS)
Definition The highest metrological authority; fully characterized (Mass Balance/qNMR).Produced under ISO 17034 accreditation; certified property values with uncertainty.Qualified in-house against a PRS or CRM; used for routine daily testing.
Purity Assignment Absolute Purity (100% - Impurities - Water - Solvents).Certified Value (e.g., 99.4% ± 0.3%).Potency (Assigned relative to PRS).
Traceability SI Units (via NIST/BIPM traceable weights/qNMR).SI Units (via accreditation chain).Traceable to the specific PRS/CRM batch used.
Critical Application GMP Release Testing; Calibration of Working Standards.Method Validation; OOS (Out of Specification) Investigation.Routine In-Process Control (IPC); Stability Testing.
Cost / Availability High / Custom Synthesis often required.[1][2][3]High / Limited commercial stock for intermediates.Low / Bulk material requalified periodically.
Risk Profile Low: Defensible in regulatory audits (FDA/EMA).Low: High regulatory acceptance.Medium: Requires robust qualification protocol.

Scientist’s Insight: For CAS 690998-90-4, commercial CRMs are rare. Most development teams must generate a Primary Reference Standard by fully characterizing a high-purity recrystallized batch. Do not rely on a vendor's "98% Chemical Purity" CoA for GMP quantitative calculations.

Critical Quality Attributes (CQAs) & Impurity Logic

To validate a reference standard for this compound, you must prove it is free from specific process-related impurities.

Impurity Fate Map (Graphviz)

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the reference standard must resolve.

ImpurityFate Start 4-Oxopiperidine Derivative Step1 Reductive Amination (Isopropylamine) Start->Step1 + iPr-NH2 ImpC Impurity C: N-Boc Piperidine (Regioisomer) Start->ImpC Wrong Protection Sequence Step2 Boc Protection (Boc2O) Step1->Step2 ImpA Impurity A: Des-isopropyl (Primary Amine) Step1->ImpA Incomplete Alkylation Product TARGET: tert-Butyl isopropyl (piperidin-4-yl)carbamate Step2->Product ImpB Impurity B: Des-Boc (Free Secondary Amine) Product->ImpB Acidic Degradation

Figure 1: Synthesis pathway and impurity origin map. Impurity A (Des-isopropyl) and Impurity B (Des-Boc) are the critical analytes to monitor.

Analytical Protocols: Self-Validating Systems

A. Purity by HPLC (Reverse Phase)

This method separates the lipophilic Boc-protected target from the polar amine impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions with amines).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Weak chromophore; consider CAD or ELSD if UV sensitivity is low).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (Rs): > 1.5 between Target and Impurity A (Des-isopropyl).

  • Tailing Factor: < 1.5 (Critical for amine-rich compounds).

B. Assay by qNMR (Quantitative NMR)

Since UV response factors vary between the target and its impurities, HPLC area % is insufficient for assigning potency. qNMR is the absolute method.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (prevents carbamate rotamer broadening often seen in CDCl3).

  • Protocol:

    • Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation).

    • Integrate the tert-butyl singlet (9H, ~1.4 ppm) or the methine proton (1H, ~3.8 ppm) against the IS signal.

Calculation:



Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[2][3][4]

Experimental Workflow: Qualifying an In-House Working Standard

If a commercial CRM is unavailable, follow this protocol to qualify a batch of synthesized material as your "Primary" standard.

Workflow Diagram (Graphviz)

Qualification cluster_Tests Characterization Suite Raw Raw Material (Recrystallized) ID Identity: 1H-NMR, IR, MS Raw->ID Volatiles Volatiles: TGA or GC-HS (Solvents/Water) Raw->Volatiles Inorg Inorganics: Residue on Ignition (ROI) Raw->Inorg Org Organic Impurities: HPLC (Area %) Raw->Org Calc Mass Balance Calculation: 100% - (Volatiles + Inorg + Org Impurities) Volatiles->Calc Inorg->Calc Org->Calc Decision Do Results Match? (< 1.0% Difference) Calc->Decision Valid Cross-Validation: qNMR Assay Valid->Decision Final Release as PRIMARY STANDARD Decision->Final Yes Reject Re-Purify Decision->Reject No

Figure 2: Protocol for establishing a Mass Balance/qNMR correlated Primary Standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723429: tert-Butyl (piperidin-4-ylmethyl)carbamate derivatives. Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard methodology for qNMR purity assignment).
  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds of impurities like Des-isopropyl amine). Retrieved from [Link]

Sources

A Comparative Guide to the QC Release Testing of tert-Butyl Isopropyl(piperidin-4-yl)carbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the quality of starting materials and intermediates is paramount. Piperidine derivatives, in particular, are key building blocks in a vast array of drug candidates. This guide provides an in-depth technical comparison of the Quality Control (QC) release testing criteria for tert-butyl isopropyl(piperidin-4-yl)carbamate and its structurally similar alternatives. As a Senior Application Scientist, this document is designed to offer not just procedural steps, but the scientific rationale behind the testing strategies, ensuring the selection of high-quality materials for drug development programs.

Introduction to this compound and its Significance

This compound is a functionalized piperidine derivative where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group and the 4-position is substituted with an isopropylamino group. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This intermediate is valuable in medicinal chemistry for the introduction of a substituted piperidine moiety, a common pharmacophore in centrally active agents and other therapeutic classes.

The quality of this intermediate directly impacts the purity profile and overall success of the subsequent synthetic steps. Therefore, robust QC release testing is not merely a regulatory formality but a critical step in risk mitigation during drug development.

The Logic of QC Release Testing: A Framework Based on ICH Guidelines

The QC release testing for any pharmaceutical intermediate should be a well-documented process that confirms its identity, purity, and quality. The International Council for Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances," provides a foundational framework for this process, even at the intermediate stage.[1] The core principle is to control impurities that may arise during synthesis, purification, and storage.

Impurities are broadly categorized as:

  • Organic Impurities: These include starting materials, by-products, intermediates, degradation products, and reagents.

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used in the manufacturing process.

A comprehensive QC release strategy for intermediates like this compound will therefore encompass tests for appearance, identity, assay (purity), and specific tests for the control of these different types of impurities.

Comparative QC Release Criteria: A Head-to-Head Analysis

The following table outlines a typical set of QC release specifications for this compound and compares them with common alternatives. These alternatives are selected based on their structural similarity and frequent use as building blocks in pharmaceutical synthesis.

Table 1: Comparative QC Release Specifications

Parameter This compound Alternative 1: tert-Butyl Piperidin-4-ylcarbamate Alternative 2: tert-Butyl Methyl(piperidin-4-yl)carbamate Rationale and Justification
Appearance White to off-white solidWhite to off-white crystalline powderWhite to yellow solid or semi-solidA visual inspection to ensure consistency between batches and detect any gross contamination or degradation.
Identification Conforms to the structure by ¹H NMR and Mass SpectrometryConforms to the structure by ¹H NMR and Mass SpectrometryConforms to the structure by ¹H NMR and Mass SpectrometryConfirms the chemical identity of the material. ¹H NMR provides detailed structural information, while MS confirms the molecular weight.
Purity (by HPLC) ≥ 98.0%≥ 97.0%≥ 97.0%A quantitative measure of the main component. The acceptance criteria are based on the criticality of the intermediate and the efficiency of downstream purification steps.
Individual Unspecified Impurity (by HPLC) ≤ 0.20%≤ 0.50%≤ 0.50%Controls any single unknown impurity to a level that is unlikely to impact the final API's safety profile.
Total Impurities (by HPLC) ≤ 1.0%≤ 1.5%≤ 1.5%Limits the overall level of organic impurities.
Residual Solvents (by GC-HS) Meets ICH Q3C limitsMeets ICH Q3C limitsMeets ICH Q3C limitsEnsures that solvents used in the manufacturing process are removed to levels that are safe for human health.[2]
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.5%≤ 1.0% (for semi-solids)Water can affect the stability and reactivity of the intermediate in subsequent reactions.
Sulphated Ash/Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.1%A measure of the inorganic impurity content.

Experimental Protocols: The "How-To" Behind the Specifications

The trustworthiness of QC release data hinges on the use of validated analytical methods. The following are detailed, step-by-step methodologies for the key experiments cited in the comparison table.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to be a stability-indicating assay, capable of separating the main component from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of non-polar to moderately polar compounds.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • TFA is used as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.

  • Low UV detection at 210 nm is chosen because the carbamate functional group has a weak chromophore.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS) with Mass Spectrometry (MS) Detection

This method is based on the principles outlined in USP <467> and ICH Q3C for the control of residual solvents.[2][3]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Column: A low-polarity capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

    • Transfer Line Temperature: 110 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Seal the vial immediately.

Causality Behind Experimental Choices:

  • Headspace sampling is used to introduce only the volatile components (residual solvents) into the GC system, avoiding contamination from the non-volatile sample matrix.

  • The choice of a polar GC column (624-type) is standard for the separation of a wide range of common pharmaceutical solvents.

  • MS detection provides definitive identification of the solvents based on their mass spectra, which is more specific than Flame Ionization Detection (FID).

Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Analysis: The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the proposed structure of this compound. The characteristic singlet of the tert-butyl group around 1.4 ppm is a key diagnostic signal.

Visualization of Workflows and Relationships

General QC Release Workflow

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Disposition Sample Receive Intermediate Batch Log_in Log Sample into LIMS Sample->Log_in Prepare Prepare Samples for Analysis Log_in->Prepare Appearance Appearance Test Prepare->Appearance HPLC HPLC (Purity, Impurities) Prepare->HPLC GC_HS GC-HS (Residual Solvents) Prepare->GC_HS NMR_MS ¹H NMR & MS (Identity) Prepare->NMR_MS KF Karl Fischer (Water Content) Prepare->KF ROI Residue on Ignition Prepare->ROI Review Review Analytical Data Appearance->Review HPLC->Review GC_HS->Review NMR_MS->Review KF->Review ROI->Review Compare Compare to Specifications Review->Compare CoA Generate Certificate of Analysis Compare->CoA Release Release or Reject Batch CoA->Release

Caption: A generalized workflow for the QC release testing of a pharmaceutical intermediate.

Impurity Control Strategy

Impurity_Control cluster_impurities Potential Impurity Sources Synthesis Chemical Synthesis Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Byproducts Reaction Byproducts Synthesis->Byproducts Reagents Residual Reagents/Catalysts Synthesis->Reagents Solvents Residual Solvents Synthesis->Solvents Purification Purification (e.g., Crystallization, Chromatography) Final_Product High-Quality Intermediate Purification->Final_Product Purification->Starting_Materials Removes Purification->Byproducts Removes Purification->Reagents Removes Storage Storage and Handling Storage->Final_Product Affects Quality Degradants Degradation Products Storage->Degradants

Caption: Logical relationship between manufacturing stages and impurity control.

Conclusion: The Importance of a Robust QC Strategy

The selection of a high-quality pharmaceutical intermediate is a critical determinant of the success of a drug development program. A comprehensive QC release testing strategy, grounded in scientific principles and regulatory expectations, is essential for ensuring the identity, purity, and consistency of materials like this compound and its alternatives. By understanding the rationale behind each test and employing validated analytical methods, researchers and drug developers can confidently select the most appropriate building blocks for their synthetic endeavors, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: tert-Butyl (2-chloropyridin-4-yl)carbamate. [Link]

  • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from experimental design to laboratory cleanup, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl isopropyl(piperidin-4-yl)carbamate and related carbamate derivatives. Carbamates are a class of organic compounds that, due to their potential toxicity, are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[1][2] Adherence to these procedures is mandatory for ensuring compliance and maintaining a safe laboratory environment.

Hazard Profile and Regulatory Imperative

Understanding the "why" behind disposal protocols is crucial. This compound belongs to the carbamate family, many of which are used as pesticides and are known for their potential neurotoxicity.[3] While the specific toxicology of this compound may not be fully investigated, analogous carbamates are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[4][5][6]

Regulatory Framework: The EPA has established specific Land Disposal Restrictions (LDR) for carbamate wastes, meaning they must be properly treated before land disposal to minimize risks to human health and the environment.[1][7][8] This federal mandate underscores the importance of treating this compound not as ordinary trash, but as a regulated hazardous material from "cradle-to-grave."[9]

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensuring you are properly protected is the first line of defense. The causality is simple: preventing exposure is always preferable to treating it.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, which is a potential route of exposure for carbamates.[4][5] Always inspect gloves before use and use proper removal technique.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.[4]Protects against accidental splashes of solutions or contact with solid dust particles.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[4]
Respiratory Protection Not typically required for small-scale laboratory use when handled in a certified chemical fume hood.[4]A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Improperly mixed waste streams can lead to dangerous chemical reactions, compromise the disposal process, and violate federal regulations.

Step 1: Identify the Waste Stream Categorize your waste into one of the following types. Never mix categories unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]

  • Solid Waste: Expired or unused pure this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes).[10]

  • Liquid Waste: Solutions containing dissolved this compound, such as reaction mixtures or chromatography fractions.

  • Contaminated Sharps: Needles, syringes, or broken glass that are contaminated with the chemical.

Step 2: Collect Waste at the Point of Generation

  • For Solid Waste:

    • Designate a specific, durable, and sealable container for solid carbamate waste.

    • Carefully place all solid waste, including contaminated PPE like gloves, into this container.[10]

    • Ensure the container is kept closed when not in use.

  • For Liquid Waste:

    • Use a dedicated, leak-proof hazardous waste container that is chemically compatible with your solvent system.[11][12] For instance, do not store acidic solutions in metal containers.[12]

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[12]

    • Keep the container securely capped.

Step 3: Manage Contaminated Labware

  • Reusable Glassware: Decontaminate glassware thoroughly before returning it to general use. A recommended procedure for carbamates involves scrubbing with a solution of washing soda (sodium carbonate) or strong soap, followed by a thorough rinse with water and appropriate solvents.[13]

  • Disposable Items: Treat all contaminated disposable items as solid hazardous waste and place them in the designated solid waste container.[10]

Hazardous Waste Container Management: The Key to Compliance

Your waste container is the primary communication tool for EHS and disposal personnel. Inaccurate or incomplete labeling is a common and serious compliance violation.

  • Select the Right Container: The container must be in good condition, free of leaks, and made of a material compatible with the waste.[11]

  • Apply the Hazardous Waste Label: As soon as you begin adding waste, affix a completed hazardous waste tag provided by your institution's EHS department.[14]

  • Complete the Label Information:

    • Generator Information: Your name, Principal Investigator (PI), lab room number, and contact information.[14]

    • Contents: Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[14] For mixtures, list all components and their approximate percentages.

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic).

On-Site Storage and Final Disposal Workflow

The following diagram illustrates the complete lifecycle for the proper management of this compound waste in a research setting.

DisposalWorkflow cluster_0 Laboratory Operations (Point of Generation) cluster_1 Waste Handling & Segregation cluster_2 Temporary On-Site Storage cluster_3 Final Disposal Pathway generation Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Streams generation->segregate Immediate Action containerize Place in Compatible, Closed Container segregate->containerize label_waste Attach & Complete Hazardous Waste Label containerize->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store Transfer to Storage inspect Weekly SAA Inspection (Container Condition, Leaks) store->inspect Ongoing Duty request Request Waste Pickup (via EHS Portal) store->request When Full or Time Limit Reached ehs_pickup EHS Collects Waste request->ehs_pickup licensed_disposal Transport to Licensed Hazardous Waste Facility ehs_pickup->licensed_disposal

Caption: Workflow for the compliant disposal of carbamate chemical waste.

Storage Protocol:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[12]

  • Ensure secondary containment is used to capture any potential leaks.[11][15]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Be aware of institutional and federal time limits for waste storage, which can be up to 90 or 180 days depending on your generator status.[12]

Final Disposal: Once your waste container is full or nearing its storage time limit, arrange for its removal by contacting your institution's EHS department. Do not attempt to dispose of the material yourself. All final treatment and disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][10]

Emergency Procedures for Spills and Exposure

Accidents can happen. A prepared response is key to mitigating harm.

SituationRecommended Action
Small Spill (Solid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation.[4][5] 3. Place the swept material and cleanup items into your hazardous waste container. 4. Decontaminate the area with an appropriate cleaning solution.
Large Spill 1. Evacuate the immediate area. 2. Alert others and prevent entry. 3. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting.[10] Clean the mouth with water and drink plenty of water afterwards.[10] Seek immediate medical attention.[10]

By integrating these procedures into your daily laboratory workflow, you build a culture of safety and responsibility that extends beyond the data you generate. You ensure that your valuable research does not come at the cost of personal or environmental health.

References

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • Decontamination. Food and Agriculture Organization of the United Nations (FAO).
  • 08/12/2011: EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes from Carbamate Production. GovInfo.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register.
  • SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. Fisher Scientific.
  • Tert-butyl (piperidin-4-ylmethyl)carbamate Safety and Hazards. PubChem.
  • tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate - Safety Data Sheet. Aaron Chemicals LLC.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
  • How to Dispose of Chemical Waste. University of Rochester Environmental Health and Safety.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate - Safety Data Sheet. Combi-Blocks, Inc..
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar.
  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.

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Personal protective equipment for handling tert-Butyl isopropyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and safety protocols for handling tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4).

Executive Safety Assessment

Chemical Identity: this compound CAS Number: 690998-90-4 Molecular Formula: C₁₃H₂₆N₂O₂ Structural Alert: Secondary Amine (Piperidine Ring) [1]

Hazard Classification Logic: While specific toxicological data for this exact derivative may be limited, the presence of a free secondary amine (unsubstituted piperidine nitrogen) dictates that this compound must be handled as a Corrosive or Severe Irritant until proven otherwise. Piperidine derivatives typically exhibit high pH (basic) and can cause chemical burns to mucous membranes, eyes, and skin.

  • Primary Risks: Chemical burns (skin/eyes), respiratory tract irritation (inhalation of dust/aerosol), and acute toxicity if swallowed.

  • Physical State: Typically a low-melting solid or viscous oil. Assume dust generation during weighing and splash potential during dissolution.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling this compound.

Zone Equipment Specification & Rationale
Eye & Face Chemical Splash Goggles Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses are insufficient. The basic nature of piperidines can cause rapid, irreversible corneal damage. Goggles provide a seal against vapors and dust.
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Chemical resistant) or Neoprene.Rationale: Amine derivatives can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Respiratory Engineering Control First Primary: Handle exclusively in a certified Chemical Fume Hood.Secondary (Spill/Cleaning): Half-face respirator with P100/Organic Vapor (OV) cartridges if outside containment.
Body Lab Coat & Apron Standard: 100% Cotton or Nomex Lab Coat (Snap closures).Add-on: Chemical-resistant apron (Rubber/PVC) during liquid transfer to prevent soak-through burns.

PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the specific operational state of the chemical.

PPE_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Liquid Liquid/Solution (Dissolution/Reaction) Start->Liquid Resp_Dust Resp: Fume Hood (Or N95/P100 if open) Solid->Resp_Dust Eye_Goggles Eyes: Splash Goggles Solid->Eye_Goggles Glove_Double Gloves: Double Nitrile (Change immediately on splash) Solid->Glove_Double Resp_Vapor Resp: Fume Hood (Mandatory) Liquid->Resp_Vapor Liquid->Eye_Goggles Small Scale Eye_Shield Eyes: Goggles + Face Shield Liquid->Eye_Shield High Volume (>100mL) Liquid->Glove_Double

Figure 1: PPE Selection Decision Tree based on operational state (Solid vs. Liquid).

Operational Protocols

A. Pre-Operational Checks
  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Availability: Ensure a weak acid neutralizer (e.g., dilute citric acid) is available for spill cleanup, not for skin decontamination.

  • Ventilation: Verify fume hood flow rate is >100 fpm (face velocity).

B. Weighing & Transfer (Solid State)
  • Risk: Static charge can cause piperidine powders to "jump" or disperse, creating an inhalation hazard.

  • Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a static-free weighing funnel and transport the closed vessel immediately to the hood.

    • Use an antistatic gun on the weighing boat and spatula before contact.

    • Damp Wiping: Wipe the exterior of the reagent bottle with a damp tissue before returning it to storage to remove invisible amine residue.

C. Dissolution & Reaction (Liquid State)
  • Risk: Exothermic reaction with acids; skin absorption.

  • Protocol:

    • Always add the amine to the solvent, never the reverse, to control dissolution heat.

    • Sash Height: Keep the fume hood sash at the lowest working position (chest height or lower) to act as a physical barrier.

    • Tooling: Use long-handled spatulas and forceps to keep hands away from the open vessel.

D. Doffing (Removal) Procedure

To prevent cross-contamination (the "invisible touch" hazard):

  • Outer Gloves: Remove inside-out; discard in solid chemical waste.

  • Goggles: Remove by the strap without touching the front lens.

  • Inner Gloves: Remove inside-out; discard.

  • Wash: Immediately wash hands with soap and cool water for 60 seconds.

Emergency Response

Scenario Immediate Action Contraindication (Do NOT Do)
Skin Contact Flush with water for 15 minutes .[2][3] Use soap if available.[4][5]DO NOT use vinegar or acids to neutralize on skin (exothermic burn risk).
Eye Contact Flush at eyewash station for 15 minutes , holding eyelids open.DO NOT rub eyes. DO NOT wait for medical personnel to start flushing.
Spill (Bench) Cover with absorbent pads. Neutralize with dilute citric acid on the pad, then dispose.DO NOT use paper towels alone (amines can react/heat up).

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][6][7][8] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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